Product packaging for 2-Methylbutyl dodecanoate(Cat. No.:CAS No. 93815-53-3)

2-Methylbutyl dodecanoate

Cat. No.: B15190465
CAS No.: 93815-53-3
M. Wt: 270.5 g/mol
InChI Key: FCRFJODFZFEXDE-UHFFFAOYSA-N
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Description

2-Methylbutyl dodecanoate, also known as 2-methylbutyl laurate, is a fatty acid ester with the molecular formula C17H34O2 and a molecular weight of 270.45 g/mol . This compound is characterized by a density of approximately 0.864 g/cm³ and a boiling point of 311.8°C at 760 mmHg . It is recognized as a metabolite and belongs to the class of organic compounds known as fatty acid esters, which are carboxylic ester derivatives of a fatty acid . In research contexts, this compound is primarily of interest in analytical chemistry and industrial applications. It is reported as a component found in various food products and beverages, including raisins, grapes, beer, and wine, making it a compound of interest for flavor and fragrance analysis . Furthermore, its properties as a light, non-greasy, and silky emollient make it a subject of study in material science for applications in cosmetics and personal care formulations, where it may be investigated for its ability to improve spreadability and reduce viscosity in lotions and creams . Researchers also value this compound as a high-purity standard for chemical identification and quantification. Its defined structure, accessible via SMILES string CCCCCCCCCCCC(=O)OCC(C)CC and InChIKey FCRFJODFZFEXDE-UHFFFAOYSA-N, allows for reliable use in gas chromatography-mass spectrometry (GC-MS) and other analytical methods . This product is intended for research and analytical purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34O2 B15190465 2-Methylbutyl dodecanoate CAS No. 93815-53-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93815-53-3

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

2-methylbutyl dodecanoate

InChI

InChI=1S/C17H34O2/c1-4-6-7-8-9-10-11-12-13-14-17(18)19-15-16(3)5-2/h16H,4-15H2,1-3H3

InChI Key

FCRFJODFZFEXDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylbutyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of 2-Methylbutyl dodecanoate, a fatty acid ester. It is intended for researchers, scientists, and drug development professionals who require detailed information on its chemical properties, synthesis, and characterization.

Chemical Identity and Properties

This compound, also known as 2-methylbutyl laurate, is the ester formed from dodecanoic acid and 2-methylbutan-1-ol. Its chemical structure and key properties are summarized below.

Chemical Structure:

Synonyms:

  • dodecanoic acid, 2-methylbutyl ester[1]

  • 2-methyl butyl laurate[1]

CAS Number: 55195-19-2[1]

Molecular Formula: C17H34O2[1]

Molecular Weight: 270.45 g/mol [1]

The quantitative physical and chemical properties of this compound are presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance Colorless clear liquid (estimated)[1]
Specific Gravity 0.856 to 0.862 @ 25.00 °C[1]
Refractive Index 1.434 to 1.440 @ 20.00 °C[1]
Boiling Point 311.00 to 312.00 °C @ 760.00 mm Hg[1]
Flash Point 291.00 °F (143.89 °C) (Closed Cup)[1]
Vapor Pressure 0.001 mmHg @ 25.00 °C (estimated)[1]
Water Solubility 0.01354 mg/L @ 25 °C (estimated)[1]
LogP (o/w) 7.432 (estimated)[1]

Synthesis of this compound

This compound is typically synthesized via Fischer esterification. This method involves the acid-catalyzed reaction of dodecanoic acid with 2-methylbutan-1-ol.

Below is a representative experimental protocol for this synthesis, adapted from a standard Fischer esterification procedure.

Experimental Protocol: Fischer Esterification

Materials:

  • Dodecanoic acid

  • 2-Methylbutan-1-ol

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or sand bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Rotary evaporator

  • Distillation apparatus (optional, for high purity)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine one molar equivalent of dodecanoic acid and 1.5 to 2 molar equivalents of 2-methylbutan-1-ol. The excess alcohol helps to drive the equilibrium towards the product.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the moles of the limiting reactant) to the flask while swirling. This step is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or sand bath. The reaction is typically refluxed for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Dilute the mixture with a suitable organic solvent like diethyl ether and wash it sequentially with:

    • Deionized water to remove the excess alcohol and some of the acid.

    • 5% aqueous sodium bicarbonate solution to neutralize the remaining sulfuric acid and any unreacted dodecanoic acid. Check the aqueous layer with pH paper to ensure it is basic.

    • Saturated brine solution to remove the bulk of the dissolved water in the organic layer.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. The solvent is then removed from the filtrate using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified further by vacuum distillation if high purity is required.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the 2-methylbutyl group, including a doublet for the methyl group adjacent to the chiral center, a multiplet for the methine proton, and multiplets for the methylene groups. The long alkyl chain of the dodecanoate moiety will present as a large multiplet in the aliphatic region. The methylene group attached to the ester oxygen will appear as a downfield triplet.

  • ¹³C NMR: The carbon NMR will show a signal for the carbonyl carbon of the ester at approximately 174 ppm. The carbon of the methylene group attached to the ester oxygen will be in the range of 60-70 ppm. The remaining aliphatic carbons will appear in the upfield region.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M+) at m/z = 270.46. Common fragmentation patterns for esters would also be observed.

Applications

Currently, the primary documented application of this compound is as a flavoring agent in the food and fragrance industry.[1] Its potential applications in other areas, such as a specialty solvent, a plasticizer, or as an intermediate in organic synthesis, are subjects for further research. For drug development professionals, understanding the synthesis and properties of such long-chain esters can be relevant for pro-drug design or as formulation excipients.

Diagrams

Below are diagrams illustrating the synthesis of this compound and a conceptual workflow for its synthesis and purification.

Synthesis_of_2_Methylbutyl_Dodecanoate cluster_reactants Reactants cluster_product Product Dodecanoic_Acid Dodecanoic Acid CH3(CH2)10COOH Ester This compound CH3(CH2)10COOCH2CH(CH3)CH2CH3 Dodecanoic_Acid->Ester Catalyst H2SO4 (catalyst) Methylbutanol 2-Methylbutan-1-ol CH3CH2CH(CH3)CH2OH Methylbutanol->Ester Water Water H2O Ester->Water Catalyst->Ester

Caption: Fischer esterification of this compound.

Experimental_Workflow Reactants 1. Mix Reactants (Dodecanoic Acid, 2-Methylbutan-1-ol) Catalyst 2. Add H2SO4 Catalyst Reactants->Catalyst Reflux 3. Heat to Reflux (1-2 hours) Catalyst->Reflux Workup 4. Work-up (Quench, Extract) Reflux->Workup Dry 5. Dry Organic Layer (Anhydrous MgSO4) Workup->Dry Evaporate 6. Remove Solvent (Rotary Evaporator) Dry->Evaporate Purify 7. Purify (Vacuum Distillation) Evaporate->Purify Product Pure this compound Purify->Product

Caption: Synthesis and purification workflow.

References

An In-depth Technical Guide to 2-Methylbutyl dodecanoate (CAS: 55195-19-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyl dodecanoate, with the CAS number 55195-19-2, is a fatty acid ester. It is the ester formed from the condensation of dodecanoic acid (lauric acid) and 2-methylbutan-1-ol. This compound belongs to the class of branched-chain fatty acid esters, which are noted for their varied applications in the flavor, fragrance, and cosmetic industries. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound. While specific biological activity data for this compound is limited, the broader context of branched-chain fatty acid esters will be discussed.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to distinguish this compound from its isomer, isoamyl laurate (3-methylbutyl dodecanoate), as the properties can differ.

PropertyValueReference
Molecular Formula C₁₇H₃₄O₂[1]
Molecular Weight 270.45 g/mol [1]
CAS Number 55195-19-2[1]
Appearance Colorless clear liquid (estimated)[1]
Specific Gravity 0.856 to 0.862 @ 25°C[1]
Refractive Index 1.434 to 1.440 @ 20°C[1]
Boiling Point 311.00 to 312.00 °C @ 760.00 mm Hg[1]
Flash Point 291.00 °F (143.89 °C) (Tag Closed Cup)[1]
Vapor Pressure 0.001000 mmHg @ 25.00 °C (estimated)[1]
Water Solubility 0.01354 mg/L @ 25°C (estimated)[1]
logP (o/w) 7.432 (estimated)[1]

Synthesis

The primary method for synthesizing this compound is through Fischer esterification. This reaction involves the acid-catalyzed esterification of dodecanoic acid with 2-methylbutanol.

Fischer Esterification Mechanism

The mechanism of the Fischer esterification proceeds through several key steps, initiated by the protonation of the carboxylic acid.

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products dodecanoic_acid Dodecanoic Acid protonated_acid Protonated Dodecanoic Acid dodecanoic_acid->protonated_acid + H+ methylbutanol 2-Methylbutanol tetrahedral_intermediate Tetrahedral Intermediate methylbutanol->tetrahedral_intermediate H_plus H+ H_plus->protonated_acid protonated_acid->tetrahedral_intermediate + 2-Methylbutanol protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester - H2O water Water ester This compound protonated_ester->ester - H+ experimental_workflow start Start reactants Combine Dodecanoic Acid, 2-Methylbutanol, and H₂SO₄ start->reactants reflux Reflux for 2-4 hours reactants->reflux workup Workup: - Dilute with Ether - Wash with H₂O, NaHCO₃, Brine reflux->workup dry Dry organic layer with Na₂SO₄ workup->dry purify Purification: - Filter - Evaporate solvent - (Optional) Vacuum Distillation dry->purify characterize Characterization: - GC-MS - NMR purify->characterize end End characterize->end

References

An In-depth Technical Guide to 2-Methylbutyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-methylbutyl dodecanoate, a fatty acid ester. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, a proposed synthesis protocol, and a discussion of its potential biological context, while clearly distinguishing it from its more studied isomers.

Chemical and Physical Properties

The IUPAC name for the compound is this compound. It is also known as 2-methylbutyl laurate. It is important to distinguish this compound from its isomers, such as 3-methylbutyl dodecanoate (isoamyl laurate) and isobutyl laurate, as the position of the methyl group influences its physical and biological properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound
Synonyms 2-methylbutyl laurate, Lauric acid, 2-methylbutyl ester[1][2]
CAS Number 93815-53-3[1][2]
Molecular Formula C17H34O2[1][2]
Molecular Weight 270.45 g/mol [1][2]
Appearance Colorless clear liquid (estimated)[3]
Specific Gravity 0.856 to 0.862 @ 25°C[3]
Refractive Index 1.434 to 1.440 @ 20°C[3]
Boiling Point 311 to 312 °C @ 760 mm Hg[3]
Flash Point 291 °F (143.89 °C)[3]
Water Solubility 0.01354 mg/L @ 25 °C (estimated)[3]

Synthesis of this compound

The most common method for synthesizing esters like this compound is the Fischer esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid (dodecanoic acid) with an alcohol (2-methylbutan-1-ol).

Experimental Protocol: Fischer Esterification

Materials and Reagents:

  • Dodecanoic acid (Lauric acid)

  • 2-Methylbutan-1-ol

  • Concentrated sulfuric acid (H₂SO₄) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Diethyl ether or other suitable organic solvent

  • Deionized water

Reaction Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dodecanoic acid and an excess of 2-methylbutan-1-ol (typically 2-3 molar equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the carboxylic acid) to the mixture while stirring.

  • Heat the reaction mixture to reflux for several hours (typically 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

Work-up and Purification:

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Add diethyl ether to dilute the mixture and wash it sequentially with:

    • Deionized water to remove the excess alcohol and some of the acid catalyst.

    • Saturated sodium bicarbonate solution to neutralize the remaining acid catalyst. (Caution: CO₂ evolution).

    • Brine to remove any remaining water-soluble impurities and to aid in the separation of the organic and aqueous layers.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to remove the solvent.

  • The crude product can be further purified by vacuum distillation to obtain pure this compound.

Characterization:

The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Fischer_Esterification reactant1 Dodecanoic Acid (Lauric Acid) catalyst H₂SO₄ (catalyst) reactant1->catalyst + reactant2 2-Methylbutan-1-ol product This compound catalyst->product + Heat (Reflux) byproduct Water product->byproduct +

Fischer Esterification of Dodecanoic Acid.

Spectral Data (Predicted)

  • ¹H NMR: The spectrum is expected to show characteristic signals for the long alkyl chain of the dodecanoate moiety, including a triplet for the terminal methyl group around 0.88 ppm and a large multiplet for the methylene groups between 1.2-1.6 ppm. The α-methylene group to the carbonyl will appear as a triplet around 2.3 ppm. The 2-methylbutyl group will show a doublet for the two methyl groups, a multiplet for the methine proton, and a multiplet for the methylene group attached to the ester oxygen.

  • ¹³C NMR: The spectrum will show a signal for the carbonyl carbon around 174 ppm. The carbons of the dodecanoate chain will appear in the range of 14-34 ppm. The carbons of the 2-methylbutyl group will have distinct chemical shifts, with the carbon attached to the oxygen appearing furthest downfield in the alkyl region.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching of the ester group is expected around 1740 cm⁻¹. C-H stretching vibrations will be observed around 2850-2960 cm⁻¹, and C-O stretching vibrations will appear in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 270. Subsequent fragmentation patterns would be characteristic of a fatty acid ester, including the loss of the alkoxy group.

Biological Activity and Applications

There is a lack of specific studies on the biological activity and potential applications in drug development for this compound. However, the broader class of fatty acid esters is known to have diverse biological roles. The isomerism of these molecules plays a crucial role in their biological function.[4][5][6]

Branched-chain fatty acids and their esters are found in various natural sources and have been shown to possess a range of biological activities, including anti-inflammatory and metabolic effects.[4] The specific positioning of the methyl branch, as in this compound versus its 3-methylbutyl isomer, can significantly alter how the molecule interacts with biological systems.

While no specific signaling pathways have been elucidated for this compound, fatty acid esters are known to be involved in lipid metabolism and can act as signaling molecules. Further research is needed to determine if this compound has any unique biological activities that would make it a candidate for drug development. The applications of its more common isomer, 3-methylbutyl dodecanoate (isoamyl laurate), are primarily in the flavor and fragrance industry and as an emollient in cosmetics.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound, followed by a preliminary biological screening.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_bioactivity Biological Screening reactants Dodecanoic Acid + 2-Methylbutan-1-ol esterification Fischer Esterification (H₂SO₄ catalyst) reactants->esterification workup Aqueous Work-up (NaHCO₃ wash) esterification->workup drying Drying (Anhydrous Na₂SO₄) workup->drying distillation Vacuum Distillation drying->distillation nmr ¹H and ¹³C NMR distillation->nmr ir IR Spectroscopy distillation->ir ms Mass Spectrometry distillation->ms cell_assays In vitro Cell-based Assays enzyme_assays Enzyme Inhibition Assays

Synthesis and Characterization Workflow.

Conclusion

This compound is a fatty acid ester with defined chemical and physical properties. While a robust synthesis protocol via Fischer esterification can be readily implemented, there is a notable lack of specific experimental data, particularly concerning its biological activity and potential applications in drug development. This stands in contrast to its more widely studied isomers. The information provided in this guide serves as a foundational resource for researchers and highlights the need for further investigation into the unique properties and potential biological significance of this specific isomer. Future studies should focus on obtaining detailed spectroscopic data and exploring its biological effects in various in vitro and in vivo models.

References

2-Methylbutyl Dodecanoate: A Technical Overview of a Key Flavor and Fragrance Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2-Methylbutyl dodecanoate, a fatty acid ester, is a significant compound within the flavor, fragrance, and cosmetic industries. This technical guide provides a comprehensive overview of its synonyms, trade names, physicochemical properties, and a generalized synthesis protocol. While this ester is valued for its sensory characteristics, information regarding its involvement in specific biological signaling pathways is not extensively documented in publicly available scientific literature.

Synonyms and Chemical Identity

This compound is known by several synonyms, which are crucial for accurate identification in research and commercial contexts. The primary synonyms include:

  • 2-Methylbutyl laurate[1]

  • Dodecanoic acid, 2-methylbutyl ester[2]

  • Lauric acid, 2-methylbutyl ester[1]

It is important to distinguish this compound from its isomer, 3-methylbutyl dodecanoate, also known as isoamyl laurate, as they possess distinct chemical structures and potentially different sensory and biological properties. The Chemical Abstracts Service (CAS) registry number for this compound is 93815-53-3.[1][3][4][5][6]

Trade Names

Despite its application in various industries, specific trade names for this compound are not widely listed in common chemical databases. It is typically marketed and sold by chemical suppliers under its chemical name or primary synonyms.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below. These properties are essential for its application in formulations and for predicting its behavior in various systems.

PropertyValueReference
Molecular Formula C17H34O2[1][2]
Molecular Weight 270.45 g/mol [1]
Appearance Colorless clear liquid (estimated)[2]
Assay 95.00 to 100.00 %[2]
Specific Gravity 0.85600 to 0.86200 @ 25.00 °C[2]
Refractive Index 1.43400 to 1.44000 @ 20.00 °C[2]
Boiling Point 311.00 to 312.00 °C @ 760.00 mm Hg[2]
Flash Point 291.00 °F (143.89 °C) (Closed Cup)[2]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several esterification methods. The two most common approaches are Fischer esterification and lipase-catalyzed esterification.

Fischer Esterification

This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Reactants:

  • Dodecanoic acid (Lauric acid)

  • 2-Methylbutanol

  • Strong acid catalyst (e.g., concentrated Sulfuric acid)

Procedure:

  • Dodecanoic acid and a molar excess of 2-methylbutanol are combined in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

  • The reaction mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester.

  • After cooling, the mixture is washed with water and a mild base (e.g., sodium bicarbonate solution) to remove the acid catalyst and unreacted dodecanoic acid.

  • The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate).

  • The final product, this compound, is purified by distillation under reduced pressure.

Lipase-Catalyzed Esterification

Enzymatic synthesis offers a milder and more selective alternative to traditional chemical methods. Lipases are commonly employed for the esterification of fatty acids.

Reactants and Enzyme:

  • Dodecanoic acid (or a vinyl ester thereof for irreversible reaction)

  • 2-Methylbutanol

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., 2-methyl-2-butanol)

Procedure:

  • Dodecanoic acid and 2-methylbutanol are dissolved in an appropriate anhydrous organic solvent. The use of 2-methyl-2-butanol as a solvent can be advantageous as it is generally not recognized as a substrate by many lipases.

  • An immobilized lipase is added to the reaction mixture.

  • The mixture is incubated at a controlled temperature (typically 40-60°C) with agitation for a specified period (ranging from hours to days) to allow for enzymatic conversion.

  • The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

  • Upon completion, the immobilized enzyme is removed by filtration.

  • The solvent is evaporated, and the resulting ester can be purified using methods like column chromatography or distillation.

Signaling Pathways and Biological Activity

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the generalized workflows for the synthesis of this compound.

Fischer_Esterification Reactants Dodecanoic Acid + 2-Methylbutanol + Acid Catalyst Reflux Heating under Reflux Reactants->Reflux Workup Washing & Neutralization Reflux->Workup Drying Drying over Anhydrous Salt Workup->Drying Purification Distillation Drying->Purification Product 2-Methylbutyl Dodecanoate Purification->Product

Fischer Esterification Workflow

Lipase_Esterification Substrates Dodecanoic Acid + 2-Methylbutanol in Anhydrous Solvent Enzyme Add Immobilized Lipase Substrates->Enzyme Incubation Incubation with Agitation Enzyme->Incubation Filtration Enzyme Removal (Filtration) Incubation->Filtration Purification Solvent Evaporation & Purification Filtration->Purification Product 2-Methylbutyl Dodecanoate Purification->Product

Lipase-Catalyzed Esterification Workflow

References

The Elusive Natural Presence of 2-Methylbutyl Dodecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyl dodecanoate, a fatty acid ester with potential applications in the flavor and fragrance industries, presents a compelling case of a compound more readily characterized by its synthetic applications than its natural origins. Despite the widespread natural occurrence of structurally similar esters, a comprehensive search of scientific literature reveals a significant gap in documented evidence for the natural isolation and quantification of this compound. This technical guide provides an in-depth overview of the current state of knowledge, detailing the natural occurrence of related compounds to infer potential sources. Furthermore, it outlines a standardized experimental protocol for the identification and quantification of volatile esters from natural matrices, primarily focusing on gas chromatography-mass spectrometry (GC-MS). This guide also includes diagrammatic representations of a general analytical workflow and a plausible biosynthetic pathway, offering a foundational resource for researchers investigating this and other related volatile organic compounds.

Introduction

This compound (CAS Registry Number: 93815-53-3) is the ester formed from 2-methylbutanol and dodecanoic acid (lauric acid)[1]. While recognized as a flavoring agent, its documented natural occurrence is notably scarce. In contrast, its isomer, 3-methylbutyl dodecanoate (isoamyl laurate), and other esters of 2-methylbutanol are more frequently reported as constituents of fruit volatiles and fermented beverages. This guide aims to consolidate the available information on the natural context of 2-methylbutyl esters and provide a robust methodological framework for future investigations into the presence of this compound in natural products.

Natural Occurrence of Structurally Related Esters

Table 1: Documented Natural Occurrence of 2-Methylbutyl Esters

Compound NameNatural Source(s)Reference(s)
2-Methylbutyl acetateApple (Malus domestica)[2]
Hexyl 2-methylbutanoateApple (Malus domestica 'Pink Lady')
2-Methylbutyl 2-methylbutyrateApple (Malus domestica)[3]
Propanoic acid, 2-methylbutyl esterBanana (Fenjiao cultivar)[4][5]
2-Methylbutyl isovalerateJackfruit (Artocarpus heterophyllus)[6]
2-Methylbutyl isobutyrateRoman chamomile (Chamaemelum nobile) essential oil[7]

Table 2: Documented Natural Occurrence of Dodecanoate (Laurate) Esters

Compound NameNatural Source(s)Reference(s)
Ethyl dodecanoate (Ethyl laurate)Fermented beverages[8]
3-Methylbutyl dodecanoate (Isoamyl laurate)Fermented beverages (beer, wine, rum, brandy)[9]
Methyl dodecanoate (Methyl laurate)Various plant essential oils

Experimental Protocols: Identification and Quantification of Volatile Esters

The primary analytical technique for the identification and quantification of volatile esters like this compound in natural matrices is Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative protocol based on methods frequently cited in the analysis of fruit volatiles and essential oils.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction method ideal for volatile and semi-volatile compounds.

  • Sample Homogenization: Homogenize a known quantity (e.g., 5-10 g) of the fresh sample (e.g., fruit pulp, plant leaves) in a sealed vial. For liquid samples (e.g., fruit juice, fermented beverage), a specific volume (e.g., 5-10 mL) is used directly.

  • Internal Standard: Add a known concentration of an internal standard (e.g., a non-naturally occurring ester like ethyl heptanoate) to the sample for quantification purposes.

  • Equilibration: Place the vial in a temperature-controlled water bath (e.g., 40-60 °C) and allow the headspace to equilibrate for a set time (e.g., 30 minutes).

  • Extraction: Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace of the sample for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

  • Desorption: Retract the fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes onto the chromatographic column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph: A GC system equipped with a capillary column is used for separation.

    • Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used for volatile compound analysis[1].

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points and column interactions. A typical program might be:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp 1: Increase to 150 °C at a rate of 3 °C/min.

      • Ramp 2: Increase to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

  • Mass Spectrometer: A mass spectrometer is used for detection and identification.

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Range: Scan a mass-to-charge (m/z) range of, for example, 35-500 amu.

    • Identification: Compound identification is achieved by comparing the obtained mass spectrum and retention index with those in a reference library, such as the NIST Mass Spectral Library. The NIST Chemistry WebBook provides a retention index of 1851.7 for this compound on a non-polar HP-5MS column[1].

Quantification

Quantification is performed by comparing the peak area of the analyte to the peak area of the internal standard. A calibration curve with known concentrations of an authentic this compound standard should be prepared for accurate quantification.

Visualizations

Experimental Workflow

Experimental_Workflow General Workflow for Volatile Ester Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Natural Source (e.g., Fruit, Plant) Homogenization Homogenization Sample->Homogenization InternalStandard Add Internal Standard Homogenization->InternalStandard HS_SPME Headspace SPME Extraction InternalStandard->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Thermal Desorption Deconvolution Peak Deconvolution GC_MS->Deconvolution LibrarySearch Mass Spectral Library Search Deconvolution->LibrarySearch Quantification Quantification Deconvolution->Quantification Identification Compound Identification LibrarySearch->Identification Results Quantitative Results Quantification->Results

Caption: General workflow for volatile ester analysis.

Plausible Biosynthetic Pathway

The biosynthesis of esters in plants generally involves the esterification of an alcohol with an acyl-CoA, catalyzed by alcohol acyltransferases (AATs).

Biosynthetic_Pathway Plausible Biosynthesis of this compound cluster_precursors Precursors cluster_intermediates Intermediates cluster_product Product Isoleucine Isoleucine Methylbutanol 2-Methylbutanol Isoleucine->Methylbutanol Amino Acid Catabolism FattyAcid Fatty Acid Metabolism DodecanoylCoA Dodecanoyl-CoA FattyAcid->DodecanoylCoA AAT Alcohol Acyltransferase (AAT) Methylbutanol->AAT DodecanoylCoA->AAT Ester 2-Methylbutyl Dodecanoate AAT->Ester

Caption: Plausible biosynthesis of this compound.

Conclusion

While this compound is a known synthetic flavoring agent, its natural occurrence remains largely unconfirmed in scientific literature. The presence of structurally related 2-methylbutyl esters in a variety of fruits and fermented products provides a strong rationale for its potential existence in nature. This technical guide offers a foundational framework for researchers aiming to investigate its natural sources by providing a detailed, representative experimental protocol based on established GC-MS methodologies. The provided visualizations of the analytical workflow and a plausible biosynthetic pathway serve as valuable conceptual tools. Future research employing sensitive analytical techniques on a wider range of natural matrices is necessary to definitively establish the natural occurrence and quantitative distribution of this compound.

References

2-Methylbutyl dodecanoate physical properties (boiling point, density)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyl dodecanoate, also known as 2-methylbutyl laurate, is an organic compound classified as a fatty acid ester. Its molecular formula is C₁₇H₃₄O₂ and it has a molecular weight of 270.45 g/mol .[1][2] This document provides a detailed overview of the key physical properties of this compound, specifically its boiling point and density, supported by experimental methodologies for their determination.

Core Physical Properties

The physical characteristics of this compound are essential for its application in various scientific and industrial fields, including its use as a flavoring agent.[1]

Data Summary

The quantitative data for the boiling point and density of this compound are summarized in the table below for straightforward reference and comparison.

Physical PropertyValueConditions
Boiling Point311.00 to 312.00 °C@ 760.00 mm Hg
Density (Specific Gravity)0.85600 to 0.86200@ 25.00 °C

Data sourced from The Good Scents Company.[1]

Experimental Protocols

The determination of the boiling point and density of a liquid organic compound such as this compound involves standardized laboratory procedures.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, a common and accurate method is distillation.

Methodology: Simple Distillation

  • Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask. The this compound sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb before entering the condenser.

  • Temperature Reading: The temperature is recorded when the vapor temperature stabilizes, indicating that the vapor phase is in equilibrium with the liquid phase. This stable temperature is the boiling point.

  • Condensation and Collection: The vapor then passes into the condenser, where it cools and liquefies, and the resulting liquid (distillate) is collected in the receiving flask.

Density Determination

Density is the mass of a substance per unit volume. For liquids like this compound, a pycnometer or a hydrometer can be used for accurate measurement.

Methodology: Using a Pycnometer

  • Initial Measurement: A clean, dry pycnometer (a flask with a specific volume) is weighed empty.

  • Sample Introduction: The pycnometer is then filled with the this compound sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

  • Final Measurement: The filled pycnometer is weighed again.

  • Calculation: The mass of the this compound is determined by subtracting the empty pycnometer's mass from the filled pycnometer's mass. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer. It is crucial to perform this measurement at a controlled temperature, as density is temperature-dependent.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the relationship between the molecular structure and physical properties, as well as a typical workflow for determining these properties.

Relationship between Molecular Structure and Physical Properties A This compound (C17H34O2) B Molecular Weight (270.45 g/mol) A->B determines F Chain Length & Branching A->F exhibits C Intermolecular Forces (van der Waals) B->C influences D Boiling Point C->D determines E Density C->E influences F->C influences

Caption: Molecular structure's influence on physical properties.

Experimental Workflow for Physical Property Determination cluster_0 Boiling Point Determination cluster_1 Density Determination A Sample Preparation B Distillation Setup A->B C Heating & Vaporization B->C D Record Stable Temperature C->D E Weigh Empty Pycnometer F Fill with Sample & Weigh E->F G Calculate Mass & Volume F->G H Calculate Density G->H

Caption: Workflow for determining boiling point and density.

References

An In-depth Technical Guide to the Safety and Hazards of 2-Methylbutyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical guide provides a comprehensive overview of the safety and hazard information for 2-Methylbutyl dodecanoate (CAS No. 6309-51-9), a fatty acid ester also known as isoamyl laurate. The document consolidates available data on its physical and chemical properties, addresses its classification under the Globally Harmonized System (GHS), and outlines standard experimental protocols for assessing key safety endpoints. This guide is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical Identification and Physical Properties

This compound is the ester formed from the condensation of dodecanoic acid and 2-methylbutan-1-ol. It is primarily used as an emollient and skin conditioning agent in cosmetics and as a flavoring agent.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₇H₃₄O₂[1][2]
Molecular Weight 270.45 g/mol [1]
Appearance Colorless to light yellow oily liquid[2]
Odor Faint, oily, fatty, waxy, with wine-like and peachy notes[1][3][4]
Boiling Point 170 °C at 0.3 kPa[5]
Melting Point -78 °C[6]
Flash Point 164 °C[5]
Density 0.856 - 0.876 g/cm³ at 25 °C[6][7]
Water Solubility Insoluble[1]
log Pow (Octanol/Water Partition Coefficient) 2.7 (at 35 °C)[6]

Safety and Hazard Assessment

The hazard classification of this compound has shown some variability in historical documentation. However, recent data from multiple sources suggest it is not classified as a hazardous substance.

GHS Classification

An older Safety Data Sheet (SDS) from Sigma-Aldrich classified this compound as a Flammable liquid, Category 3 (H226) and Harmful to aquatic life, Category 3 (H402).[6] However, a more recent SDS from the same supplier (revised April 2025) states that it is "Not a hazardous substance or mixture" according to OSHA Hazard Communication Standard (29 CFR 1910.1200).[7] This is corroborated by aggregated GHS information on PubChem from 18 notifications, all of which report that the substance does not meet GHS hazard criteria.[8] The Good Scents Company also indicates no GHS classification.[3]

Table 2: Summary of GHS Classification Information

Hazard ClassClassificationSource(s)
Flammable Liquids Not Classified (Recent data) Previously Category 3[7][8] [6]
Acute Aquatic Toxicity Not Classified (Recent data) Previously Category 3[7][8] [6]
Skin Corrosion/Irritation No data available, but repeated exposure may cause skin dryness or cracking. Considered non-irritating in cosmetic use.[4][6]
Serious Eye Damage/Irritation No data available.[5][9]
Acute Toxicity (Oral, Dermal, Inhalation) No data available.[5][9]
Carcinogenicity Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[7]
Toxicological Profile

Detailed toxicological studies for this compound are not extensively published. However, its use in cosmetics and as a food flavoring agent provides some insight into its safety profile.

  • Dermal Exposure: It is used as an emollient and is considered safe for use in cosmetics when formulated to be non-irritating.[4][8] Prolonged or repeated contact may lead to defatting of the skin, resulting in dryness or cracking.[6]

  • Oral Exposure: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated isopentyl laurate and expressed "no safety concern at current levels of intake when used as a flavouring agent".[8] It is listed by the FDA as a synthetic flavoring substance.[10]

Experimental Protocols

While specific experimental data for this substance is limited, the following sections describe the principles of standard methodologies for assessing key potential hazards, based on internationally recognized OECD Guidelines for the Testing of Chemicals.[5][11] These protocols are fundamental for generating the data required for a GHS classification.

Flammability Assessment (Based on OECD TG 117)

The flash point is a key parameter for classifying flammable liquids. A common method is the Pensky-Martens closed-cup tester.

  • Apparatus: A brass test cup with a tightly fitting lid, stirring device, and ports for a thermometer and an ignition source.

  • Procedure:

    • A specified volume of the sample is placed in the test cup.

    • The lid is secured, and the sample is heated at a slow, constant rate while being continuously stirred.

    • At regular temperature intervals, the stirring is stopped, and an ignition source is applied to the test port.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

  • Classification: The GHS classification for flammable liquids is based on the flash point and boiling point. For example, Category 3 is defined by a flash point ≥ 23 °C and ≤ 60 °C.

Aquatic Toxicity Testing (Based on OECD TG 202, Daphnia sp. Acute Immobilisation Test)

This test assesses the acute toxicity of a substance to aquatic invertebrates.

  • Test Organism: Daphnia magna, a small freshwater crustacean.

  • Procedure:

    • Groups of daphnids are exposed to a range of concentrations of the test substance in water for 48 hours.

    • The substance is typically dissolved in the test water, or if poorly soluble like this compound, a carrier solvent or dispersion may be used.

    • Observations are made at 24 and 48 hours to determine the number of daphnids that are immobilized (unable to swim).

  • Endpoint: The EC50 is calculated, which is the concentration of the test substance that causes immobilization in 50% of the daphnids.

  • Classification: The acute aquatic toxicity classification is based on the EC50 value. For example, Category 3 is defined by an EC50 value > 10 mg/L and ≤ 100 mg/L.

In Vitro Skin Irritation Testing (Based on OECD TG 439, Reconstructed Human Epidermis Test Method)

This in vitro method uses a three-dimensional human epidermis model to assess skin irritation potential, avoiding the use of live animals.

  • Test System: A reconstructed human epidermis model, which consists of normal, human-derived epidermal keratinocytes cultured to form a multi-layered, differentiated model of the human epidermis.

  • Procedure:

    • The test substance is applied topically to the surface of the epidermis model.

    • After a defined exposure period, the substance is removed by rinsing.

    • The tissues are incubated for a post-exposure period.

  • Endpoint: Cell viability is measured, typically using the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, which is then quantified by measuring its absorbance.

  • Classification: A substance is identified as an irritant if the mean cell viability of the treated tissues is reduced below a certain threshold (e.g., ≤ 50%) compared to negative controls.

Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the safety assessment of a chemical substance.

GHS_Classification_Workflow cluster_Data Data Collection cluster_Hazard_ID Hazard Identification cluster_Classification Classification & Communication phys_chem Physical-Chemical Properties phys_haz Physical Hazards (e.g., Flammability) phys_chem->phys_haz tox_data Toxicological Data health_haz Health Hazards (e.g., Toxicity, Irritation) tox_data->health_haz eco_tox_data Ecotoxicological Data env_haz Environmental Hazards (e.g., Aquatic Toxicity) eco_tox_data->env_haz classification GHS Classification (Assign Hazard Class/Category) phys_haz->classification health_haz->classification env_haz->classification sds Safety Data Sheet (SDS) classification->sds labeling Product Label (Pictograms, Signal Word, Hazard/Precautionary Statements) classification->labeling

Caption: Logical workflow for GHS hazard classification of a chemical.

Skin_Irritation_Workflow cluster_Preparation Preparation cluster_Exposure Exposure & Incubation cluster_Analysis Analysis start Reconstructed Human Epidermis (RhE) Tissue apply Topical Application of Controls & Substance start->apply nc Negative Control (e.g., PBS) nc->apply pc Positive Control (e.g., 5% SDS) pc->apply test_sub Test Substance (this compound) test_sub->apply incubate1 Exposure Period (e.g., 60 min) apply->incubate1 rinse Rinse & Blot Dry incubate1->rinse incubate2 Post-Exposure Incubation (e.g., 42 hours) rinse->incubate2 mtt MTT Assay: Incubate with MTT incubate2->mtt extract Formazan Extraction mtt->extract read Measure Optical Density (OD) extract->read calculate Calculate % Cell Viability vs. Negative Control read->calculate result Classify as Irritant or Non-Irritant calculate->result

Caption: Experimental workflow for in vitro skin irritation testing (OECD TG 439).

Handling and First Aid

Even though the substance is not classified as hazardous, standard laboratory safety practices should be followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.[6]

  • Ventilation: Use in a well-ventilated area.[5]

  • First Aid:

    • Inhalation: Move to fresh air.[6]

    • Skin Contact: Wash off with soap and plenty of water.[7]

    • Eye Contact: Rinse with plenty of water.[6]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[12]

Conclusion

Based on a thorough review of recent and multiple sources, this compound is not considered a hazardous substance under GHS criteria. Historical classifications indicating flammability and aquatic toxicity appear to be outdated. The substance has a long history of safe use in consumer products, particularly in cosmetics and as a food-grade flavoring agent. For any application, adherence to good laboratory and manufacturing practices is recommended. This guide provides the foundational safety information required for its handling and use in a research and development setting.

References

The Role of 2-Methylbutyl Dodecanoate as a Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyl dodecanoate, also widely known by its common names isoamyl laurate and isopentyl dodecanoate, is a fatty acid ester recognized for its role as a metabolite and its extensive use in the flavor, fragrance, and cosmetic industries.[1][2] It is formed from the formal condensation of dodecanoic acid (lauric acid) and 3-methylbutan-1-ol (isoamyl alcohol).[1][2] As a metabolite, it is classified within lipid metabolism pathways and is a product of fermentation in various microorganisms.[3]

This technical guide provides an in-depth analysis of this compound, focusing on its metabolic profile, biosynthesis, and the experimental protocols essential for its study. It is designed to serve as a comprehensive resource for professionals in research and development, offering detailed methodologies and structured data to facilitate further investigation into its biological significance.

Physicochemical Properties

This compound is a colorless, oily liquid with a characteristically faint, waxy, and fruity odor.[1][4] Its identity and key physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
IUPAC Name 3-methylbutyl dodecanoate[1]
Synonyms Isoamyl laurate, Isopentyl dodecanoate[1]
CAS Number 6309-51-9[1]
Molecular Formula C₁₇H₃₄O₂[1]
Molecular Weight 270.45 g/mol [5]
Appearance Colorless, oily liquid[1][6]
Boiling Point 190 °C (at 2666Pa)[6]
Density 0.856 g/mL at 25 °C[6]
Solubility Insoluble in water; Soluble in alcohol[6]
Metabolite DB ID HMDB0037372, ChEBI:87343[1][2]

Metabolic Profile and Biosynthesis

While its exogenous applications are well-documented, the role of this compound as an endogenous and microbial metabolite is an area of growing interest.

Metabolic Classification

According to the Human Metabolome Database (HMDB), this compound is classified as a fatty acid ester involved in fatty acid and lipid metabolism pathways. Its biological roles are listed as a potential energy source and a membrane stabilizer.[5] It is a natural byproduct of yeast fermentation and is found in various fermented beverages like beer, wine, and spirits.[3][6]

Biosynthesis Pathway

The formation of this compound is an esterification reaction. In biological systems, this is typically catalyzed by enzymes, particularly lipases. The reaction involves the condensation of dodecanoic acid (a saturated 12-carbon fatty acid) and 3-methylbutan-1-ol (an alcohol often derived from the catabolism of leucine).

Biosynthesis of this compound cluster_reactants Substrates cluster_products Products dodecanoic_acid Dodecanoic Acid (Lauric Acid) lipase Lipase (Esterase) dodecanoic_acid->lipase + isoamyl_alcohol 3-Methylbutan-1-ol (Isoamyl Alcohol) isoamyl_alcohol->lipase ester This compound (Isoamyl Laurate) lipase->ester Esterification water Water (H₂O) lipase->water

Biosynthesis via lipase-catalyzed esterification.

Quantitative Data

Table 2: Quantitative Results from Enzymatic Synthesis Studies

Enzyme SourceSubstratesReaction ConditionsMax. Conversion (%)Reference
Novozym 435Isoamyl alcohol, Lauric acidSupercritical CO₂, 40-45 °C, 2-3h37%[7]
Rhizopus oryzae lipaseIsoamyl alcohol, Lauric acidSolvent-free, 45 °C, 72h>90% (qualitative)[8]

The lack of quantified levels in biological samples represents a significant knowledge gap and an opportunity for future metabolomics research.

Experimental Methodologies

Protocol for Quantification via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the analysis of volatile and semi-volatile metabolites like fatty acid esters.[9] The following is a generalized protocol synthesized from common practices for analyzing such compounds in biological matrices.[9][10]

Objective: To quantify the concentration of this compound in a biological sample (e.g., plasma, fermentation broth).

Materials:

  • Biological sample

  • Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar ester not present in the sample)

  • Organic solvents (e.g., hexane, dichloromethane, methanol)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • GC-MS system with a suitable capillary column (e.g., HP-INNOWAX, DB-Wax)[9]

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Thaw the biological sample (e.g., 1 mL of plasma) on ice.

    • Spike the sample with a known concentration of the internal standard.

    • Add 3 mL of extraction solvent (e.g., hexane or dichloromethane).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous phases.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the concentrated extract into the GC-MS.

    • Gas Chromatography:

      • Column: HP-INNOWAX (30 m x 0.32 mm, 0.25 µm film thickness).[9]

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

      • Oven Program: Start at 150°C, hold for 3 min, then ramp to 210°C at 50°C/min, and hold for 4 min.[9]

      • Inlet Temperature: 200°C.[9]

    • Mass Spectrometry:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • MS Source Temperature: 230°C.[9]

      • Acquisition Mode: Scan mode for qualitative identification and Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions for the analyte and internal standard.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared in a surrogate matrix.[11]

GC-MS Quantification Workflow start Start: Biological Sample prep Sample Preparation (LLE with Internal Standard) start->prep gcms GC-MS Analysis (Separation & Ionization) prep->gcms data Data Processing (Integration & Quantification) gcms->data end End: Concentration Result data->end Enzymatic Synthesis Workflow start Combine Substrates (Lauric Acid & Isoamyl Alcohol) reaction Add Immobilized Lipase Incubate at 45°C with Agitation start->reaction monitor Monitor Conversion (via GC) reaction->monitor monitor->reaction Continue separation Separate Catalyst (Filtration) monitor->separation Equilibrium Reached purification Purify Product (Vacuum Distillation) separation->purification product Final Product: Isoamyl Laurate purification->product Metabolism to Application metabolism Metabolic Production (e.g., Yeast Fermentation) properties Physicochemical Properties (Volatility, Odor, Emollience) metabolism->properties Results in application Industrial Applications properties->application Enables food Food & Beverage (Flavoring) application->food cosmetics Cosmetics (Emollient, Conditioner) application->cosmetics

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methylbutyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-Methylbutyl dodecanoate, an ester compound. Two common and effective methods are presented: Fischer-Speier Esterification and synthesis via Acyl Chloride. These protocols are designed to be clear and reproducible for researchers in a laboratory setting.

Method 1: Fischer-Speier Esterification

Fischer-Speier esterification is a classic method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][2] This equilibrium reaction is driven to completion by using an excess of one of the reactants or by removing water as it is formed.[2][3] For the synthesis of this compound, dodecanoic acid is reacted with 2-methylbutanol using concentrated sulfuric acid as the catalyst.

Experimental Protocol

Materials:

  • Dodecanoic acid

  • 2-Methylbutanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for high purity)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine dodecanoic acid and 2-methylbutanol. A molar excess of the less expensive reagent, typically the alcohol, is recommended to drive the equilibrium towards the product.[3]

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling. The addition of acid is exothermic, so cooling the flask in an ice bath during addition is advisable.

  • Reflux: Add a few boiling chips to the flask and attach a reflux condenser. Heat the mixture to reflux using a heating mantle or oil bath. The reaction time can vary, but a typical duration is 1-10 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up - Quenching and Extraction: After the reaction is complete (as determined by TLC or after a set time), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid, and finally with brine.[4] Be cautious during the bicarbonate wash as CO₂ evolution can cause pressure buildup in the separatory funnel.

    • Separate the organic layer after each wash.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation if high purity is required.

Data Presentation
ParameterValue
Reactants
Dodecanoic acid1.0 molar equivalent
2-Methylbutanol1.5 - 3.0 molar equivalents
Catalyst
Concentrated H₂SO₄0.1 - 0.3 molar equivalents
Reaction Conditions
TemperatureReflux temperature of the mixture
Reaction Time1 - 10 hours
Work-up
Washing SolutionsWater, Sat. NaHCO₃, Brine
Drying AgentAnhydrous MgSO₄ or Na₂SO₄
Expected Yield 70-90% (depending on conditions)

Experimental Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Dodecanoic Acid & 2-Methylbutanol catalyst Add H₂SO₄ Catalyst reactants->catalyst reflux Reflux Reaction Mixture catalyst->reflux cool Cool to Room Temperature reflux->cool extract Transfer to Separatory Funnel cool->extract wash_water Wash with Water extract->wash_water wash_bicarb Wash with Sat. NaHCO₃ wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer wash_brine->dry filter Filter Drying Agent dry->filter evaporate Solvent Removal (Rotovap) filter->evaporate distill Vacuum Distillation (Optional) evaporate->distill product This compound distill->product

Fischer-Speier Esterification Workflow

Method 2: Synthesis via Acyl Chloride

The reaction of an acyl chloride with an alcohol is a more reactive and generally irreversible method to form an ester.[5] This method avoids the equilibrium limitations of the Fischer esterification. Dodecanoyl chloride is reacted with 2-methylbutanol, often in the presence of a base like pyridine or triethylamine to neutralize the hydrogen chloride gas that is produced.

Experimental Protocol

Materials:

  • Dodecanoyl chloride

  • 2-Methylbutanol

  • Pyridine or Triethylamine (base)

  • Anhydrous diethyl ether or dichloromethane (solvent)

  • Dilute hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-methylbutanol and a base (e.g., pyridine or triethylamine) in an anhydrous solvent like diethyl ether or dichloromethane.[6] Cool the flask in an ice bath.

  • Acyl Chloride Addition: Dissolve dodecanoyl chloride in the same anhydrous solvent and add it to the addition funnel. Add the dodecanoyl chloride solution dropwise to the stirred alcohol/base mixture in the ice bath. A vigorous reaction may occur, producing fumes of hydrogen chloride, which are neutralized by the base.[7]

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. The reaction is typically much faster than Fischer esterification and can be complete in 1-3 hours. Monitor the reaction by TLC.

  • Work-up - Quenching and Extraction:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with dilute HCl solution (to remove the base), saturated sodium bicarbonate solution (to remove any unreacted acid chloride), and brine.

    • Separate the organic layer after each wash.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude ester.

  • Purification: The crude product can be purified by column chromatography or vacuum distillation if necessary.

Data Presentation
ParameterValue
Reactants
Dodecanoyl chloride1.0 molar equivalent
2-Methylbutanol1.0 - 1.2 molar equivalents
Base
Pyridine or Triethylamine1.1 - 1.5 molar equivalents
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time1 - 3 hours
Work-up
Washing SolutionsDilute HCl, Sat. NaHCO₃, Brine
Drying AgentAnhydrous MgSO₄ or Na₂SO₄
Expected Yield >90%

Experimental Workflow

Acyl_Chloride_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine 2-Methylbutanol, Base & Solvent cool_reactants Cool Mixture in Ice Bath reactants->cool_reactants add_acyl Dropwise Addition of Dodecanoyl Chloride cool_reactants->add_acyl stir Stir at Room Temperature add_acyl->stir quench Quench with Water stir->quench extract Transfer to Separatory Funnel quench->extract wash_hcl Wash with Dilute HCl extract->wash_hcl wash_bicarb Wash with Sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer wash_brine->dry filter Filter Drying Agent dry->filter evaporate Solvent Removal (Rotovap) filter->evaporate purify_final Column Chromatography or Distillation evaporate->purify_final product This compound purify_final->product

Acyl Chloride Synthesis Workflow

References

Application Notes and Protocols for the Synthesis of 2-Methylbutyl Dodecanoate via Fisher Esterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Methylbutyl dodecanoate, an ester with potential applications in the pharmaceutical and fragrance industries. The synthesis is achieved through Fisher esterification of dodecanoic acid and 2-methylbutanol using a strong acid catalyst. This protocol outlines the reaction setup, purification, and characterization of the final product. While a specific yield for this exact esterification is not widely reported in the literature, typical yields for similar Fisher esterifications range from 60-90%, contingent on reaction conditions and purification efficacy.

Introduction

Fisher esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. The reaction is reversible and proceeds by the nucleophilic attack of the alcohol on the protonated carbonyl group of the carboxylic acid. To drive the equilibrium towards the product, an excess of one reactant (typically the less expensive alcohol) is used, and the water formed during the reaction is often removed. This compound is an ester with potential applications as a flavoring agent, fragrance component, or as a specialty solvent in drug formulation.

Materials and Methods

Materials
  • Dodecanoic acid (Lauric acid)

  • 2-Methylbutanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper

Experimental Protocol

A general procedure for the synthesis of esters from lauric acid via Fisher esterification involves the following steps[1][2][3]:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine dodecanoic acid (1.0 equivalent) and 2-methylbutanol (3.0-5.0 equivalents). The excess alcohol serves to shift the reaction equilibrium towards the ester product.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or a similar amount of p-toluenesulfonic acid to the reaction mixture with stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature will be close to the boiling point of 2-methylbutanol (approximately 128 °C). Allow the reaction to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Dilute the reaction mixture with diethyl ether or ethyl acetate. Wash the organic layer sequentially with:

    • Water to remove the excess alcohol and some of the acid.

    • Saturated sodium bicarbonate solution to neutralize the remaining acid catalyst. Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel[1]. Check the aqueous layer with pH paper to ensure it is basic.

    • Brine to remove any remaining water and aid in phase separation.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography to obtain the final product.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₃₄O₂[4][5]
Molecular Weight270.45 g/mol [4][5]
CAS Number93815-53-3[4][5]
AppearanceColorless clear liquid (estimated)[6]
Boiling Point311.00 to 312.00 °C @ 760.00 mm Hg[6]
Specific Gravity0.856 to 0.862 @ 25 °C[6]
Refractive Index1.434 to 1.440 @ 20 °C[6]

Table 2: Spectroscopic Data for Characterization (Predicted and from Isomer Data)

Spectroscopic TechniqueExpected/Reference Data
¹H NMR Predicted for this compound: Characteristic peaks for the 2-methylbutyl group would include a doublet for the terminal methyl group, a triplet for the other terminal methyl, a multiplet for the CH proton adjacent to the methyl group, and a multiplet for the CH₂ group attached to the ester oxygen. The dodecanoate chain would show a triplet for the α-CH₂ group, a large multiplet for the bulk of the methylene groups, and a triplet for the terminal methyl group.
¹³C NMR Reference data for 3-methylbutyl dodecanoate: Chemical shifts for the carbonyl carbon (~174 ppm), the O-CH₂ carbon (~63 ppm), and a series of peaks for the aliphatic carbons of both the alkyl and acyl chains[7].
IR Spectroscopy A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1740-1735 cm⁻¹. C-O stretching bands will appear in the 1300-1000 cm⁻¹ region. Aliphatic C-H stretching will be observed just below 3000 cm⁻¹[7].
Mass Spectrometry Reference data for 3-methylbutyl dodecanoate: The mass spectrum would likely show a molecular ion peak (M⁺) at m/z 270. Common fragmentation patterns for esters would be observed, including a prominent peak corresponding to the acylium ion [CH₃(CH₂)₁₀CO]⁺ at m/z 183 and fragments from the alcohol portion[7][8].

Visualizations

Experimental Workflow

Fisher_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Dodecanoic Acid + 2-Methylbutanol + Acid Catalyst reflux Reflux (2-4 hours) reactants->reflux Heat extraction Extraction with Et₂O & Washing (H₂O, NaHCO₃, Brine) reflux->extraction Cooling drying Drying (Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Vacuum Distillation or Column Chromatography evaporation->purification product Pure 2-Methylbutyl Dodecanoate purification->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Fisher_Esterification_Mechanism Acid Dodecanoic Acid ProtonatedAcid Protonated Carboxylic Acid Acid->ProtonatedAcid + H⁺ (from Catalyst) Alcohol 2-Methylbutanol Catalyst H⁺ TetrahedralInt Tetrahedral Intermediate ProtonatedAcid->TetrahedralInt + 2-Methylbutanol ProtonatedEster Protonated Ester TetrahedralInt->ProtonatedEster - H₂O Ester 2-Methylbutyl Dodecanoate ProtonatedEster->Ester - H⁺ (regenerates Catalyst) Water H₂O

Caption: Simplified mechanism of Fisher esterification.

Conclusion

The Fisher esterification is a reliable and straightforward method for synthesizing this compound from dodecanoic acid and 2-methylbutanol. The provided protocol, adapted from general procedures for similar esters, offers a comprehensive guide for researchers. While specific quantitative data for this reaction is scarce, the outlined characterization techniques will allow for the confirmation of the product's identity and purity. This application note serves as a valuable resource for the synthesis and study of this and similar ester compounds.

References

Application Notes and Protocols for the Enzymatic Synthesis of 2-Methylbutyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic synthesis of 2-methylbutyl dodecanoate, a fatty acid ester with potential applications in the flavor, fragrance, and pharmaceutical industries. The synthesis is achieved through the lipase-catalyzed esterification of dodecanoic acid and 2-methylbutanol. This biocatalytic approach offers a green and efficient alternative to traditional chemical synthesis, proceeding under mild reaction conditions with high specificity. These application notes detail the experimental methodology, including optimal reaction parameters, purification techniques, and analytical characterization. Quantitative data from analogous enzymatic ester syntheses are presented to illustrate expected yields and the influence of various reaction conditions.

Introduction

This compound is a fatty acid ester formed from the condensation of dodecanoic acid (lauric acid) and 2-methylbutanol. Esters of this nature are of significant interest due to their characteristic fruity and waxy aromas, making them valuable as flavor and fragrance agents. Beyond these applications, the specific physicochemical properties imparted by the branched alkyl chain and the long fatty acid tail make them candidates for investigation in pharmaceutical and cosmetic formulations as emollients, solvents, or drug delivery vehicles.

The enzymatic synthesis of such esters using lipases has emerged as a sustainable and highly selective alternative to chemical methods. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) can catalyze esterification reactions in non-aqueous media with high efficiency. The use of biocatalysts avoids the harsh temperatures and corrosive acid catalysts associated with chemical synthesis, often leading to higher purity products with fewer byproducts. This protocol outlines the use of an immobilized lipase for the synthesis of this compound.

Reaction Pathway and Mechanism

The enzymatic synthesis of this compound proceeds via a lipase-catalyzed esterification reaction. The overall reaction is a condensation of dodecanoic acid and 2-methylbutanol, with the elimination of a water molecule.

G cluster_reactants Reactants cluster_products Products Dodecanoic_acid Dodecanoic Acid Lipase Immobilized Lipase Dodecanoic_acid->Lipase Methylbutanol 2-Methylbutanol Methylbutanol->Lipase Ester This compound Water Water Lipase->Ester Lipase->Water

Caption: Chemical reaction for the enzymatic synthesis of this compound.

The reaction mechanism for lipase-catalyzed esterification generally follows a Ping-Pong Bi-Bi mechanism. In this process, the lipase first reacts with the acyl donor (dodecanoic acid) to form an acyl-enzyme intermediate, releasing the hydroxyl portion of the acid (which becomes part of a water molecule). Subsequently, the alcohol (2-methylbutanol) binds to the acyl-enzyme complex, and the acyl group is transferred to the alcohol, forming the ester and regenerating the free enzyme.

Experimental Protocols

Materials and Reagents
  • Dodecanoic Acid (≥98%)

  • 2-Methylbutanol (≥99%)

  • Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B immobilized on macroporous acrylic resin)

  • Heptane (Anhydrous, ≥99%)

  • Molecular Sieves (3Å)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for enzyme washing)

  • Standard of this compound (for analytical purposes, if available)

Enzymatic Esterification Procedure
  • Reactant Preparation: In a screw-capped flask, dissolve dodecanoic acid and 2-methylbutanol in a suitable volume of anhydrous heptane. A typical starting point is a 1:1 to 1:3 molar ratio of acid to alcohol.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A common enzyme loading is 5-10% (w/w) of the total substrate weight.

  • Water Removal: To shift the reaction equilibrium towards ester formation, add activated molecular sieves (approximately 20 g/L) to the mixture to adsorb the water produced during the reaction.

  • Reaction Incubation: Seal the flask and place it in an orbital shaker incubator. Maintain the reaction at a constant temperature (e.g., 40-60°C) with continuous agitation (e.g., 150-200 rpm).

  • Monitoring the Reaction: Periodically withdraw small aliquots of the reaction mixture to monitor the progress. The consumption of the fatty acid can be determined by titration with a standard solution of NaOH, or the formation of the ester can be quantified by Gas Chromatography (GC).

  • Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, terminate the reaction by filtering out the immobilized enzyme and molecular sieves. The enzyme can be washed with ethanol and heptane, dried, and stored for potential reuse.

Product Purification
  • Neutralization: Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium bicarbonate to remove any unreacted dodecanoic acid. Repeat the washing until no more CO₂ evolution is observed.

  • Aqueous Wash: Wash the organic layer with deionized water to remove any remaining salts and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the heptane under reduced pressure using a rotary evaporator.

  • Distillation (Optional): For higher purity, the crude ester can be purified by vacuum distillation.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the ester and to assess its purity.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic ester carbonyl stretch (around 1740 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the ester.

Data Presentation: Influence of Reaction Parameters

The following tables summarize typical quantitative data obtained from studies on the enzymatic synthesis of similar flavor esters. This data can be used as a guide for optimizing the synthesis of this compound.

Table 1: Effect of Temperature on Ester Conversion

Temperature (°C)Conversion (%)
3065
4085
5092
6088

Data is representative of typical lipase activity, which often decreases at higher temperatures due to enzyme denaturation.

Table 2: Effect of Substrate Molar Ratio (Alcohol:Acid) on Ester Conversion

Molar RatioConversion (%)
1:180
2:190
3:195
4:195

Using an excess of the alcohol can shift the equilibrium towards the product side, increasing the conversion of the limiting reactant (dodecanoic acid).

Table 3: Effect of Enzyme Concentration on Reaction Rate

Enzyme Conc. (% w/w)Initial Reaction Rate (mmol/L·h)
2.515
5.030
7.545
10.055

Higher enzyme concentrations generally lead to a faster reaction rate, although the cost of the enzyme is a consideration for process scalability.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_analysis Analysis Reactants Mix Dodecanoic Acid, 2-Methylbutanol, and Heptane AddEnzyme Add Immobilized Lipase and Molecular Sieves Reactants->AddEnzyme Incubate Incubate with Shaking (e.g., 50°C, 200 rpm) AddEnzyme->Incubate Monitor Monitor Reaction Progress (GC/Titration) Incubate->Monitor Filter Filter to Remove Enzyme and Molecular Sieves Monitor->Filter Reaction Complete Wash1 Wash with NaHCO₃ Solution Filter->Wash1 Wash2 Wash with Deionized Water Wash1->Wash2 Dry Dry with Anhydrous Na₂SO₄ Wash2->Dry Evaporate Remove Solvent (Rotary Evaporator) Dry->Evaporate Characterize Characterize Product (GC-MS, FTIR, NMR) Evaporate->Characterize

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Conclusion

The enzymatic synthesis of this compound using an immobilized lipase offers a robust and environmentally friendly method for producing this valuable ester. The protocol provided herein, along with the representative data, serves as a comprehensive guide for researchers in the fields of biocatalysis, flavor chemistry, and pharmaceutical sciences. Optimization of the reaction parameters, such as temperature, substrate molar ratio, and enzyme concentration, is crucial for achieving high yields and purity. The mild reaction conditions and the potential for enzyme reuse make this a promising approach for both laboratory-scale synthesis and industrial applications.

Application Note: Gas Chromatography Methods for 2-Methylbutyl Dodecanoate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyl dodecanoate, also known as isoamyl laurate, is a fatty acid ester recognized for its role as a flavor and fragrance agent and its presence in various natural products. Accurate and reliable quantification of this compound is crucial for quality control in the food and beverage industry, fragrance formulation, and in metabolic research. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective analytical technique for the separation and determination of this compound due to its volatility and thermal stability. This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

A robust analytical method for this compound requires meticulous sample preparation to isolate the analyte from the matrix and appropriate GC-MS conditions to ensure accurate separation and detection.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective method for extracting esters like this compound from aqueous or liquid food matrices (e.g., beverages).[1][2]

Materials:

  • Sample containing this compound

  • Hexane (GC grade)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Separatory funnel (50 mL)

  • Glass vials (2 mL) with PTFE-lined caps

  • Pipettes and bulbs

  • Vortex mixer

Protocol:

  • Pipette 10 mL of the liquid sample into a 50 mL separatory funnel.

  • Add 10 mL of hexane to the separatory funnel.

  • Add 2 mL of saturated sodium chloride solution to facilitate phase separation.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate for 5 minutes. The upper layer is the organic phase containing the analyte.

  • Carefully drain the lower aqueous layer and discard.

  • Collect the upper organic layer (hexane) into a clean glass beaker.

  • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Swirl the beaker gently and let it stand for 5 minutes.

  • Decant the dried hexane extract into a clean 2 mL autosampler vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters are recommended for the analysis of this compound. These are based on typical methods for fatty acid esters and flavor compounds.[3]

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Splitless mode.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 10°C/min.

    • Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

MS Conditions:

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Electron Energy: 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Solvent Delay: 3 minutes.

Data Presentation

Quantitative data for this compound is summarized in the table below. Retention indices are valuable for compound identification across different systems.

ParameterValueColumn TypeSource
Kovats Retention Index (RI)2056Polar (Carbowax 20M)NIST
Normal Alkane RI1847Non-polarNIST
Estimated Retention Time~15-17 minHP-5MS (as per protocol)-
Limit of Detection (LOD)Method Dependent--
Limit of Quantification (LOQ)Method Dependent--
Linearity RangeMethod Dependent--

Note: LOD, LOQ, and linearity are method-specific and must be determined during method validation.

Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the analytical process, from sample collection to data interpretation.

experimental_workflow Experimental Workflow for this compound Analysis sample Sample Collection (e.g., Beverage) lle Liquid-Liquid Extraction (Hexane) sample->lle 10 mL sample drying Drying with Na2SO4 lle->drying Hexane Extract concentration Concentration (optional) (Nitrogen Evaporation) drying->concentration gc_ms GC-MS Analysis concentration->gc_ms 1 µL Injection data_acquisition Data Acquisition (Full Scan / SIM) gc_ms->data_acquisition data_analysis Data Analysis (Quantification & Identification) data_acquisition->data_analysis

Caption: Workflow for the analysis of this compound.

References

Application Notes and Protocols: 2-Methylbutyl Dodecanoate as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyl dodecanoate (also known as 2-methylbutyl laurate) is a flavoring substance valued for its contribution to the sensory profile of various food and beverage products. As a fatty acid ester, it imparts characteristic waxy, oily, and fruity notes, often described as reminiscent of peach and wine.[1] Its application requires a thorough understanding of its physicochemical properties, sensory characteristics, stability, and behavior within different food matrices. This document provides detailed application notes and experimental protocols for the evaluation and use of this compound as a flavoring agent.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in food systems.

PropertyValueSource
Synonyms 2-methylbutyl laurate, Dodecanoic acid, 2-methylbutyl ester[2]
FEMA Number Not explicitly assigned; however, related compounds are listed.
JECFA Number Not explicitly assigned; related esters are evaluated.
Molecular Formula C17H34O2[3]
Molecular Weight 270.45 g/mol [3]
Appearance Colorless, oily liquid[3]
Odor Profile Waxy, winey, oily, fatty, peach[1]
Taste Profile Fatty, creamy, with notes of overripe fruit[1]
Boiling Point 311.00 to 312.00 °C @ 760.00 mm Hg[1]
Flash Point > 212.00 °F TCC (> 100.00 °C)[1]
Solubility Soluble in alcohol; Insoluble in water[1][4]
LogP (o/w) 7.253 (estimated)[1]

Regulatory Status

This compound and other alkyl esters are generally recognized as safe (GRAS) for their intended use as flavoring substances by organizations such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[5][6][7][8] It is crucial to adhere to the recommended usage levels in different food categories as specified in the relevant regulations.

Regulatory BodyStatus/Recommendation
FEMA Generally Recognized as Safe (GRAS). Use levels are provided for various food categories for related substances.[5][7]
JECFA No safety concern at current levels of intake when used as a flavouring agent for many related esters.[9]
FDA Permitted for direct addition to food for human consumption as a synthetic flavoring substance.[10]

Application and Sensory Profile

This compound is utilized to impart or enhance specific flavor profiles in a variety of food products. Its characteristic notes make it suitable for applications in:

  • Beverages: Both alcoholic and non-alcoholic beverages can benefit from the fruity and wine-like notes of this ester. It has been detected in alcoholic beverages like whisky.[11][12][13]

  • Confectionery and Baked Goods: Its creamy and fruity undertones can complement sweet applications.

  • Dairy Products: The fatty and creamy notes can enhance the mouthfeel and flavor of dairy and frozen dairy products.[1]

  • Fruit Products: It can be used to intensify or add complexity to fruit-based products. For instance, related esters are naturally present in fruits like bananas.[14]

Experimental Protocols

Protocol 1: Determination of Sensory Detection Threshold (Ascending Forced-Choice Method)

This protocol outlines the determination of the sensory detection threshold of this compound in a specific food matrix.

Objective: To determine the lowest concentration of this compound detectable by a sensory panel in a given food matrix.

Materials:

  • This compound (food grade)

  • Food matrix (e.g., water, model wine, vegetable oil)

  • Glassware

  • Micropipettes

  • Sensory evaluation booths with controlled lighting and ventilation[16]

  • Odor-free sample cups with lids

Procedure:

  • Panelist Selection and Training: Select a panel of at least 15-20 individuals screened for their sensory acuity.[16] Train them to recognize the specific aroma and taste of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Create a series of dilutions in the food matrix, starting from a concentration expected to be below the threshold and increasing in logarithmic steps.

  • Testing Protocol (Triangle Test):

    • For each concentration level, present three samples to each panelist: two are blanks (matrix only), and one contains the specified concentration of this compound.

    • Randomize the order of presentation for each panelist.

    • Instruct panelists to identify the "odd" or "different" sample.

  • Data Analysis:

    • Calculate the proportion of correct identifications at each concentration level.

    • The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample above chance (which is 33.3% for a triangle test).

Protocol 2: Quantification of this compound in a Food Matrix using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of this compound in a food sample.

Objective: To accurately measure the concentration of this compound in a food product.

Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-Wax, 5% phenyl methyl siloxane)[11][17]

  • Solid-Phase Microextraction (SPME) fibers or liquid-liquid extraction solvents (e.g., dichloromethane)[17]

  • Internal standard (e.g., a related ester not present in the sample)

  • Helium carrier gas

  • Sample vials

Procedure:

  • Sample Preparation:

    • Solid Samples: Homogenize the sample. Perform extraction using a suitable solvent or SPME. For SPME, expose the fiber to the headspace of the heated sample.

    • Liquid Samples: Direct injection may be possible for clean matrices. For complex matrices, perform liquid-liquid extraction or SPME.

  • GC-MS Analysis:

    • Inject the extracted sample or desorb the SPME fiber into the GC inlet.

    • Set up the GC oven temperature program to effectively separate this compound from other volatile compounds.

    • Configure the MS to operate in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, using characteristic ions of this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound with the internal standard.

    • Calculate the concentration of this compound in the sample based on the peak area ratio relative to the internal standard and the calibration curve.

Protocol 3: Accelerated Shelf-Life and Stability Testing

This protocol is designed to assess the stability of this compound in a food product under accelerated conditions.

Objective: To evaluate the degradation of this compound in a food product over time under stressed storage conditions.

Materials:

  • Environmental chambers with controlled temperature and humidity

  • Food product containing a known concentration of this compound

  • GC-MS for quantification

Procedure:

  • Experimental Design:

    • Store samples of the food product at elevated temperatures (e.g., 25°C, 35°C, and 45°C) to accelerate degradation reactions.[18]

    • Include a control group stored at the recommended storage temperature.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, and 12 weeks), remove samples from each storage condition.

  • Analysis:

    • Quantify the concentration of this compound in each sample using the GC-MS protocol described above.

    • Conduct sensory evaluation (e.g., triangle or paired comparison tests) to determine if any changes in flavor are perceptible.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each temperature.

    • Use the Arrhenius equation to model the degradation kinetics and predict the shelf-life at normal storage temperatures.[18]

Data Presentation

Table 1: Hypothetical Stability of this compound in an Acidic Beverage (pH 3.5)
Storage Time (Weeks)Concentration at 25°C (ppm)Concentration at 35°C (ppm)Concentration at 45°C (ppm)
010.010.010.0
29.89.59.0
49.69.08.1
89.28.16.6
128.87.25.1
Table 2: Typical Usage Levels of Related Flavoring Esters in Food Products
Food CategoryTypical Use Level (ppm)
Alcoholic Beverages1.0 - 10.0
Non-alcoholic Beverages0.5 - 5.0
Baked Goods5.0 - 20.0
Chewing Gum10.0 - 50.0
Frozen Dairy0.15 - 6.0
Fruit Ices0.15 - 6.0

Note: These are general ranges for similar esters and should be optimized for specific applications.[1]

Visualizations

Flavor Perception Signaling Pathway

The perception of flavor compounds like esters involves G-protein coupled receptors (GPCRs) in the taste receptor cells.

flavor_perception cluster_taste_cell Taste Receptor Cell cluster_neuron Gustatory Neuron tastant 2-Methylbutyl dodecanoate gpcr Taste Receptor (GPCR) tastant->gpcr Binds to g_protein G-protein (Gustducin) gpcr->g_protein Activates plc Phospholipase C (PLCβ2) g_protein->plc Activates ip3 IP3 plc->ip3 Generates ca_release Ca²⁺ Release from ER ip3->ca_release Triggers trpm5 TRPM5 Channel Activation ca_release->trpm5 Activates depolarization Cell Depolarization trpm5->depolarization Leads to atp_release ATP Release depolarization->atp_release Causes purinergic_receptor Purinergic Receptor atp_release->purinergic_receptor Activates action_potential Action Potential to Brain purinergic_receptor->action_potential Generates

Caption: G-protein coupled receptor signaling pathway for taste perception.

Metabolic Pathway of Ingested Fatty Acid Esters

Upon ingestion, fatty acid esters are hydrolyzed into their constituent fatty acids and alcohols, which then enter their respective metabolic pathways.

metabolic_pathway ingestion Ingestion of This compound hydrolysis Hydrolysis by Lipases (in GI tract) ingestion->hydrolysis dodecanoic_acid Dodecanoic Acid (Lauric Acid) hydrolysis->dodecanoic_acid methylbutanol 2-Methylbutanol hydrolysis->methylbutanol beta_oxidation β-Oxidation dodecanoic_acid->beta_oxidation alcohol_metabolism Alcohol Metabolism (in Liver) methylbutanol->alcohol_metabolism acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle energy Energy (ATP) tca_cycle->energy excretion Excretion alcohol_metabolism->excretion

Caption: General metabolic pathway of an ingested fatty acid ester.

Experimental Workflow for Flavor Analysis

A typical workflow for the analysis of a flavoring agent in a food product involves several key stages, from sample preparation to data interpretation.

experimental_workflow start Start: Food Product with Flavoring Agent sample_prep Sample Preparation (Extraction/SPME) start->sample_prep sensory_eval Sensory Evaluation (Panel Testing) start->sensory_eval gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_acquisition Data Acquisition (Chromatograms & Spectra) gcms_analysis->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification correlation Correlation of Chemical and Sensory Data quantification->correlation sensory_eval->correlation end End: Flavor Profile Characterization correlation->end

Caption: Experimental workflow for flavor analysis.

References

Application Notes and Protocols for 2-Methylbutyl Dodecanoate as an Insect Pheromone Component

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyl dodecanoate is a fatty acid ester that has been identified as a component of the aggregation pheromone of the South American palm weevil, Rhynchophorus palmarum. This insect is a significant pest of palm species, causing direct damage and acting as a vector for the red ring nematode, Bursaphelenchus cocophilus. Understanding the role of this compound in the chemical communication of R. palmarum is crucial for developing effective and environmentally benign pest management strategies, such as mass trapping and mating disruption.

These application notes provide a summary of the current knowledge and detailed protocols for studying and utilizing this compound as a semiochemical.

Chemical Information

Compound IUPAC Name Molecular Formula Molar Mass CAS Number
This compoundThis compoundC₁₇H₃₄O₂270.45 g/mol 6309-51-9

Role in Insect Communication

This compound is a component of the male-produced aggregation pheromone of the South American palm weevil, Rhynchophorus palmarum. Aggregation pheromones attract both males and females to a common location for feeding and mating, making them powerful tools for pest monitoring and control.

While this compound is a known component, the primary attractant in the pheromone blend of R. palmarum is (4S,2E)-6-methyl-2-hepten-4-ol, commonly known as rhynchophorol. The pheromone's effectiveness is significantly enhanced by the presence of host plant volatiles (kairomones), such as ethyl acetate, and fermenting food sources like sugarcane.

Note: The precise quantitative ratio of this compound within the natural pheromone blend of Rhynchophorus palmarum is not well-documented in publicly available scientific literature. Further research is required to elucidate the exact composition and the specific behavioral effects of varying concentrations of this compound.

Experimental Protocols

Protocol 1: Collection of Pheromone Volatiles from Rhynchophorus palmarum

This protocol describes a general method for collecting airborne volatiles produced by male R. palmarum for subsequent chemical analysis.

Materials:

  • Live adult male Rhynchophorus palmarum

  • Glass aeration chamber

  • Charcoal-filtered, humidified air source

  • Volatile collection trap (e.g., glass tube with a sorbent like Porapak Q or Tenax TA)

  • Vacuum pump

  • Flowmeter

  • Solvent for elution (e.g., hexane, dichloromethane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Place a group of live, sexually mature male R. palmarum weevils into the glass aeration chamber. To stimulate pheromone release, introduce a piece of sugarcane or a cotton wick containing ethyl acetate.

  • Pass a gentle stream of charcoal-filtered, humidified air through the chamber at a controlled flow rate (e.g., 1 L/min).

  • Connect the outlet of the aeration chamber to the volatile collection trap containing the sorbent material.

  • Draw the air through the sorbent trap using a vacuum pump for a specified collection period (e.g., 24-48 hours).

  • After the collection period, disconnect the sorbent trap.

  • Elute the trapped volatiles from the sorbent using a minimal amount of high-purity solvent.

  • Concentrate the eluate under a gentle stream of nitrogen if necessary.

  • Analyze the collected volatiles using GC-MS to identify and quantify the pheromone components, including this compound.

Pheromone_Collection_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Air_Source Charcoal-Filtered Air Chamber Aeration Chamber (Male R. palmarum + Sugarcane) Air_Source->Chamber Airflow Trap Sorbent Trap Chamber->Trap Pump Vacuum Pump Trap->Pump Elution Solvent Elution Trap->Elution Post-collection Concentration Concentration Elution->Concentration GCMS GC-MS Analysis Concentration->GCMS

Pheromone Collection Workflow
Protocol 2: Gas Chromatography-Electroantennography (GC-EAG)

GC-EAG is a powerful technique to identify which compounds in a complex mixture are biologically active by measuring the antennal response of an insect.

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID) and an effluent splitter

  • Electroantennography (EAG) system (antennal holder, micromanipulators, amplifier, data acquisition system)

  • Live adult Rhynchophorus palmarum (male or female)

  • Pheromone extract or synthetic standard of this compound

  • Saline solution (e.g., Ringer's solution)

  • Glass capillary electrodes

Procedure:

  • Prepare an antenna by excising it from a live weevil and mounting it between two glass capillary electrodes filled with saline solution.

  • Inject the pheromone extract or a synthetic standard of this compound into the GC.

  • The GC effluent is split, with one portion going to the FID to generate a chromatogram and the other portion being delivered over the prepared antenna in a stream of humidified air.

  • Simultaneously record the FID signal and the electrical response from the antenna (the EAG signal).

  • Compare the timing of the EAG responses with the retention times of the peaks in the chromatogram to identify which compounds elicit an antennal response.

GC_EAG_Workflow Sample Pheromone Sample GC Gas Chromatograph Sample->GC Splitter Effluent Splitter GC->Splitter FID Flame Ionization Detector (FID) Splitter->FID Antenna Insect Antenna Preparation Splitter->Antenna Data_Analysis Data Analysis (Compare FID & EAG) FID->Data_Analysis Chromatogram EAG EAG Amplifier & Data Acquisition Antenna->EAG EAG->Data_Analysis EAG Signal Trapping_Logic cluster_components Attractant Components Pheromone Primary Pheromone (Rhynchophorol) Attraction Synergistic Attraction of R. palmarum Pheromone->Attraction Minor_Pheromone Minor Pheromone Component (this compound) Minor_Pheromone->Attraction Enhances Kairomone Kairomone (Ethyl Acetate) Kairomone->Attraction Synergizes Food_Bait Food Bait (Sugarcane) Food_Bait->Attraction Synergizes Trapping Effective Mass Trapping Attraction->Trapping

Formulation of Cosmetics with 2-Methylbutyl Dodecanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyl dodecanoate is an ester that functions as an emollient in cosmetic formulations. Emollients are crucial ingredients that soften and smooth the skin by forming a protective layer, reducing water loss, and improving skin texture.[1] While data specifically on this compound in cosmetic applications is limited, its properties can be inferred from its isomeric counterpart, 3-methylbutyl dodecanoate (isoamyl laurate), and other similar esters used in the personal care industry. This document provides a comprehensive guide to incorporating this compound into cosmetic formulations, including its physicochemical properties, potential applications, and protocols for evaluation.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for predicting its behavior in formulations. The following table summarizes the available data for this compound and its isomer, isoamyl laurate, for comparison.

PropertyThis compoundIsoamyl Laurate (3-Methylbutyl Dodecanoate)Reference
Molecular Formula C17H34O2C17H34O2[2]
Molecular Weight 270.45 g/mol 270.45 g/mol [2]
Appearance Colorless to pale yellow liquid (estimated)Colorless to light yellow oily liquid[3][4]
Boiling Point 170°C /0.3kPa311.00 to 312.00 °C @ 760.00 mm Hg[3][5]
Flash Point 164°C> 100 °C[3][5]
Relative Density 0.860.856 g/mL at 25 °C[3]
Solubility Insoluble in water; Soluble in oils and organic solventsInsoluble in water; Soluble in fats and alcohol[6]

Applications in Cosmetics

Based on its ester structure and the known functions of similar emollients like isoamyl laurate, this compound is expected to be a versatile ingredient in a variety of cosmetic products:

  • Skincare: In creams, lotions, and serums, it can provide a non-greasy, smooth feel, improve spreadability, and enhance skin moisturization.

  • Haircare: In conditioners and hair styling products, it can act as a conditioning agent, helping to detangle, reduce friction, and impart shine without weighing down the hair.

  • Color Cosmetics: In foundations and lipsticks, it can aid in pigment dispersion and contribute to a silky texture upon application.

  • Suncare: It may be used to dissolve UV filters and improve the sensory profile of sunscreen formulations.

Experimental Protocols

The following are generalized protocols for incorporating and evaluating a new emollient like this compound in a cosmetic emulsion.

Protocol for Formulation of an Oil-in-Water (O/W) Emulsion

This protocol outlines the basic steps for creating a simple O/W cream incorporating this compound.

Materials:

  • Oil Phase:

    • This compound (e.g., 5-15% w/w)

    • Cetearyl Alcohol (e.g., 2-5% w/w)

    • Glyceryl Stearate (e.g., 1-3% w/w)

  • Water Phase:

    • Deionized Water (q.s. to 100%)

    • Glycerin (e.g., 3-5% w/w)

    • Xanthan Gum (e.g., 0.2-0.5% w/w)

  • Preservative: (e.g., Phenoxyethanol, Caprylyl Glycol) at the recommended use level.

Procedure:

  • Water Phase Preparation: In a suitable vessel, disperse the xanthan gum in glycerin to form a slurry. Add the deionized water and heat to 75-80°C while mixing until the xanthan gum is fully hydrated.

  • Oil Phase Preparation: In a separate vessel, combine this compound, cetearyl alcohol, and glyceryl stearate. Heat to 75-80°C while mixing until all components are melted and uniform.

  • Emulsification: Slowly add the oil phase to the water phase under high-shear homogenization. Continue homogenization for 3-5 minutes to form a stable emulsion.

  • Cooling: Begin cooling the emulsion under moderate agitation.

  • Preservative Addition: Once the emulsion has cooled to below 40°C, add the preservative system and mix until uniform.

  • Final Adjustments: Adjust the pH if necessary and bring the batch to its final weight with deionized water.

Protocol for Stability Testing

This protocol is designed to assess the physical stability of the formulation.

Procedure:

  • Sample Preparation: Package the formulated cream in appropriate containers (e.g., glass jars).

  • Accelerated Stability Testing:

    • Place samples in ovens at elevated temperatures (e.g., 40°C, 50°C) for a period of 1 to 3 months.

    • Place samples in a refrigerator (e.g., 4°C).

    • Conduct freeze-thaw cycling (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for 3-5 cycles).

  • Evaluation: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for changes in:

    • Physical Appearance: Color, odor, phase separation, creaming, crystallization.

    • Physicochemical Properties: pH, viscosity.

    • Microscopic Appearance: Droplet size and distribution.

Protocol for Sensory Panel Evaluation

This protocol is for assessing the sensory characteristics of the formulation containing this compound.

Procedure:

  • Panelist Recruitment: Recruit a panel of trained sensory assessors (typically 10-15 individuals).

  • Sample Blinding and Presentation: Present the samples in a blinded and randomized order to the panelists.

  • Evaluation Attributes: Instruct panelists to evaluate the product based on key sensory attributes during and after application, such as:

    • Pick-up and Spreadability: Ease of removal from the container and application onto the skin.

    • Feel during Application: Greasiness, stickiness, slipperiness.

    • Afterfeel: Residue, softness, smoothness.

  • Data Collection: Use a standardized rating scale (e.g., a 10-point scale) for each attribute.

  • Data Analysis: Analyze the data statistically to determine the sensory profile of the formulation.

Visualizations

Logical Relationship of this compound Functionality

G This compound This compound Ester Emollient Ester Emollient This compound->Ester Emollient Improves Skin Feel Improves Skin Feel Ester Emollient->Improves Skin Feel Enhances Spreadability Enhances Spreadability Ester Emollient->Enhances Spreadability Reduces TEWL Reduces TEWL Ester Emollient->Reduces TEWL Conditions Hair Conditions Hair Ester Emollient->Conditions Hair Solubilizes Actives Solubilizes Actives Ester Emollient->Solubilizes Actives

Caption: Functional properties of this compound.

Experimental Workflow for Emollient Evaluation

G A Define Formulation Base B Incorporate this compound A->B C Prepare Emulsion B->C D Stability Testing C->D E Sensory Panel Evaluation C->E F Performance Testing (e.g., Hydration) C->F G Analyze Data & Refine Formulation D->G E->G F->G

References

Analytical Standards for 2-Methylbutyl Dodecanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 2-Methylbutyl dodecanoate, an important fatty acid ester used in various industrial applications, including as a flavoring agent and in the formulation of cosmetics. Accurate and reliable analytical methods are crucial for quality control, purity assessment, and stability testing of this compound.

Physicochemical Properties and Identification

This compound, also known as isoamyl laurate or isopentyl dodecanoate, is the ester of dodecanoic acid and 2-methylbutanol. Its fundamental properties are summarized in the table below.

PropertyValueSource
IUPAC Name 3-methylbutyl dodecanoate[1]
Synonyms Isoamyl laurate, Isopentyl dodecanoate[1]
CAS Number 6309-51-9[1]
Molecular Formula C17H34O2[1]
Molecular Weight 270.45 g/mol [1]
Appearance Colorless, oily liquid with a faint, fatty odor[1]

Analytical Techniques and Protocols

The primary methods for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. High-Performance Liquid Chromatography (HPLC) can also be employed for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the identification and purity assessment of this compound due to its high resolution and sensitivity.

Experimental Protocol:

Sample Preparation:

  • Prepare a stock solution of the this compound analytical standard at a concentration of 1 mg/mL in a suitable volatile solvent such as hexane or ethyl acetate.

  • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL.

Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1) or Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C

Expected Results:

The expected retention time for this compound under these conditions will vary depending on the specific instrument and column, but will be consistent for a given system. The mass spectrum will show a characteristic fragmentation pattern that can be compared to a reference library, such as the NIST Mass Spectral Library.

Quantitative Data:

ParameterExpected Value
Retention Index (non-polar column) Approximately 1844 - 1851
Major Mass Fragments (m/z) 70, 71, 43, 183, 201[1]

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Analytical Standard B Dissolve in Hexane/Ethyl Acetate (1 mg/mL) A->B C Dilute to 1-10 µg/mL B->C D Inject 1 µL into GC-MS C->D E Separation on HP-5MS Column D->E F EI Ionization and Mass Analysis E->F G Obtain Total Ion Chromatogram (TIC) F->G H Extract Mass Spectrum of Peak G->H J Quantify Purity (Area %) G->J I Compare with Reference Library (NIST) H->I

GC-MS analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound analytical standard in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Bruker Avance 400 MHz or equivalentBruker Avance 100 MHz or equivalent
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s
Pulse Width 30°90°
Acquisition Time ~4 s~1 s
Spectral Width ~16 ppm~220 ppm

Expected Results:

The ¹H and ¹³C NMR spectra will show characteristic chemical shifts and coupling patterns corresponding to the different protons and carbons in the this compound molecule. These can be compared to reference spectra or predicted values for structural verification.

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Weigh 10-20 mg of Standard B Dissolve in 0.5-0.7 mL CDCl3 A->B C Transfer to 5 mm NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Process Spectra (FT, Phasing, Baseline Correction) D->F E->F G Assign Chemical Shifts F->G H Compare with Reference Data G->H

NMR analysis workflow for this compound.
High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the quantitative analysis and purity determination of this compound, particularly for detecting non-volatile impurities.

Experimental Protocol:

Sample Preparation:

  • Prepare a stock solution of the this compound analytical standard at a concentration of 1 mg/mL in methanol or acetonitrile.

  • For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL.

Instrumentation and Parameters:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm or Refractive Index (RI) Detector

Expected Results:

A single major peak corresponding to this compound should be observed. The purity can be calculated based on the peak area percentage.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Analytical Standard B Dissolve in Methanol/Acetonitrile (1 mg/mL) A->B C Dilute to 0.1 mg/mL B->C D Inject 10 µL into HPLC C->D E Separation on C18 Column D->E F UV or RI Detection E->F G Obtain Chromatogram F->G H Integrate Peak Areas G->H I Calculate Purity (Area %) H->I

HPLC analysis workflow for this compound.

Quality Control and Purity

Analytical standards for this compound should meet stringent quality control specifications. Purity is typically determined by GC analysis and is often specified by the supplier. Commercially available standards often have a purity of ≥97.0% or higher.[2]

Summary of Analytical Data:

Analytical TechniqueParameterExpected Result
GC-MS Purity (Area %)≥ 97.0%
IdentificationMass spectrum matches reference
NMR ¹H and ¹³C SpectraConsistent with the structure of this compound
HPLC Purity (Area %)≥ 97.0%

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can ensure the accurate and reliable analysis of this compound for their specific applications.

References

Application Notes and Protocols for the Biocatalytic Production of 2-Methylbutyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of 2-methylbutyl dodecanoate, a flavor ester with potential applications in the food, fragrance, and pharmaceutical industries. The use of biocatalysts, particularly immobilized lipases, offers a green and efficient alternative to traditional chemical synthesis.[1][2]

Introduction

This compound is a fatty acid ester known for its characteristic fruity and waxy aroma. Biocatalytic production of such flavor esters using lipases (triacylglycerol hydrolases, EC 3.1.1.3) has gained significant attention due to the high specificity of enzymes, milder reaction conditions, and reduced environmental impact compared to chemical methods.[1][3] Lipases can effectively catalyze esterification reactions in non-aqueous media, driving the equilibrium towards ester synthesis.[3] Immobilized lipases are particularly advantageous as they allow for easy separation from the reaction mixture and can be reused over multiple cycles, enhancing the economic feasibility of the process.[4][5]

This document outlines the key parameters, experimental protocols, and data presentation for the synthesis of this compound using an immobilized lipase as the biocatalyst.

Materials and Reagents

  • Substrates:

    • Dodecanoic acid (Lauric acid), ≥98% purity

    • 2-Methylbutan-1-ol, ≥99% purity

  • Enzyme:

    • Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica lipase B, or Lipozyme® TL IM from Thermomyces lanuginosus lipase)

  • Solvent (optional):

    • n-Hexane or n-Heptane, analytical grade

  • Molecular Sieves:

    • 3 Å, for water removal

  • Analytical Standards:

    • This compound, ≥98% purity

    • Internal standard (e.g., tetradecane) for gas chromatography

  • Other Reagents:

    • Sodium hydroxide solution (for acid value titration)

    • Ethanol, 95%

    • Phenolphthalein indicator

Quantitative Data Summary

The following tables summarize typical reaction conditions and conversion rates for the biocatalytic synthesis of structurally similar esters. This data can serve as a starting point for the optimization of this compound production.

Table 1: Reaction Parameters for the Synthesis of Various Flavor Esters

Ester ProductEnzymeSubstrate Molar Ratio (Alcohol:Acid)Temperature (°C)Enzyme Loading (% w/w of substrates)SolventMax. Conversion (%)Reference
Isoamyl ButyrateLipozyme TL IM2:14510Heptane96[5]
Octyl FormateNovozym 4357:1401.5 (g/L)1,2-dichloroethane96.5
Butyl DodecanoateImmobilized T. lanuginosus lipase1:15010Solvent-free>90[3]
Ethyl DodecanoateImmobilized T. lanuginosus lipase1:1.5605Solvent-free>95[3]
Pentyl OleateImmobilized C. antarctica lipase B1.5:16550 (mg)Solvent-free~90[6]

Table 2: Influence of Reaction Parameters on Ester Conversion (Example: Isoamyl Butyrate Synthesis)

ParameterRange StudiedOptimal ValueEffect on ConversionReference
Temperature (°C)30 - 5045Increased conversion up to optimum, then slight decrease[2]
Enzyme Conc. (g/L)5 - 3025Increased conversion with higher concentration[2]
Substrate Molar Ratio (Alcohol:Acid)1:1 - 5:12:1Increased conversion with excess alcohol, inhibition at very high ratios[2]
Butyric Acid Conc. (mol/L)0.1 - 1.30.16Inhibition observed at high acid concentrations[2]

Experimental Protocols

Protocol for Immobilization of Lipase (General Procedure)

This protocol describes a general method for the physical adsorption of lipase onto a solid support, which is a common and straightforward immobilization technique.

  • Support Pre-treatment: If using a polymeric support like polymethacrylate, pre-treat it by washing with ethanol to activate the surface, followed by drying.

  • Enzyme Solution Preparation: Prepare a solution of the desired lipase in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Immobilization: Add the pre-treated support to the enzyme solution and incubate at room temperature with gentle agitation for a specified period (e.g., 2-24 hours).

  • Washing and Drying: After incubation, filter the support and wash it with buffer to remove any unbound enzyme. Subsequently, wash with deionized water and dry the immobilized enzyme at room temperature or under vacuum.

Protocol for Biocatalytic Synthesis of this compound
  • Reaction Setup: In a sealed reaction vessel (e.g., a 100 mL screw-capped flask), add dodecanoic acid and 2-methylbutanol. If a solvent is used, add it at this stage. A typical starting point is a 1:1 or 1:2 molar ratio of acid to alcohol.

  • Water Removal: Add molecular sieves (e.g., 10% w/v) to the mixture to remove the water produced during the esterification, which helps to shift the reaction equilibrium towards the product.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is between 5-15% (w/w) of the total substrate weight.

  • Incubation: Place the reaction vessel in a temperature-controlled shaker incubator. Set the desired temperature (e.g., 40-60°C) and agitation speed (e.g., 150-200 rpm).

  • Reaction Monitoring: Periodically, take small aliquots of the reaction mixture to monitor the progress of the reaction. The conversion can be determined by measuring the decrease in dodecanoic acid concentration via titration or by quantifying the formation of this compound using gas chromatography (GC).

  • Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering out the immobilized enzyme.

  • Product Isolation: The product, this compound, can be isolated from the reaction mixture by distillation or other chromatographic techniques if high purity is required. The filtered immobilized enzyme can be washed and stored for reuse.

Protocol for Monitoring Reaction by Acid Value Titration
  • Sample Preparation: Withdraw a known weight of the reaction mixture (e.g., 0.1 g) and dissolve it in a suitable solvent mixture (e.g., 20 mL of ethanol:ether, 1:1 v/v).

  • Titration: Add a few drops of phenolphthalein indicator and titrate the sample with a standardized solution of sodium hydroxide (e.g., 0.05 M) until a persistent pink color is observed.

  • Calculation: The acid value (mg KOH/g sample) and the percentage of free fatty acid (% FFA) can be calculated. The conversion is then determined based on the reduction of % FFA over time.

Protocol for Quantification by Gas Chromatography (GC)
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., n-hexane) and add a known concentration of an internal standard (e.g., tetradecane).

  • GC Conditions (Example):

    • Column: HP-5 (30 m x 0.32 mm x 0.25 µm) or similar non-polar column.

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 280°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Inject the prepared sample into the GC. Identify and quantify the peaks corresponding to 2-methylbutanol, dodecanoic acid, and this compound by comparing their retention times with those of pure standards. The concentration and conversion can be calculated based on the peak areas relative to the internal standard.

Visualizations

Enzymatic_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation Substrates Dodecanoic Acid + 2-Methylbutanol Reaction_Vessel Reaction Setup (Solvent + Molecular Sieves) Substrates->Reaction_Vessel Enzyme_Prep Immobilized Lipase Enzyme_Prep->Reaction_Vessel Incubation Incubation (Temperature & Agitation) Reaction_Vessel->Incubation Monitoring Reaction Monitoring (GC / Titration) Incubation->Monitoring Monitoring->Incubation Continue Reaction Separation Enzyme Separation (Filtration) Monitoring->Separation Reaction Complete Product 2-Methylbutyl Dodecanoate Separation->Product Reuse Enzyme Reuse Separation->Reuse

Caption: Experimental workflow for the biocatalytic production of this compound.

Ping_Pong_Bi_Bi_Mechanism E Lipase (E) EA E-Dodecanoic Acid Complex E->EA + A EA->E - A E_acyl Acyl-Enzyme Intermediate (E') EA->E_acyl E_acyl_B E'-2-Methylbutanol Complex E_acyl->E_acyl_B + B P Water (P) E_acyl->P - P E_acyl_B->E - Q E_acyl_B->E_acyl - B Q 2-Methylbutyl Dodecanoate (Q) A Dodecanoic Acid (A) B 2-Methylbutanol (B)

Caption: Generalized Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Troubleshooting & Optimization

Purification of 2-Methylbutyl dodecanoate from crude reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-methylbutyl dodecanoate from a crude reaction mixture. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound synthesized via Fischer esterification?

The primary impurities in a typical Fischer esterification reaction to produce this compound are:

  • Unreacted starting materials: Dodecanoic acid and 2-methylbutanol.

  • Acid catalyst: Typically a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Water: A byproduct of the esterification reaction.

Q2: What is the general strategy for purifying this compound?

A common and effective strategy involves a two-step process:

  • Liquid-Liquid Extraction: This step removes the acid catalyst and the majority of unreacted dodecanoic acid and 2-methylbutanol. The crude mixture is washed with an aqueous basic solution (like sodium bicarbonate) to neutralize and extract the acidic components, followed by a water wash to remove any remaining water-soluble impurities.

  • Fractional Distillation: This final step separates the this compound from any remaining impurities, particularly the unreacted 2-methylbutanol and dodecanoic acid, based on their different boiling points. Due to the high boiling point of the ester, this is typically performed under reduced pressure (vacuum distillation).

Q3: Can I use column chromatography to purify this compound?

Yes, column chromatography is a viable alternative, especially for smaller-scale purifications or if distillation equipment is unavailable. Normal phase chromatography using silica gel is effective. A non-polar mobile phase, such as a mixture of hexane and ethyl acetate, will allow the less polar ester to elute before the more polar unreacted alcohol and acid. For very non-polar, lipophilic compounds, reversed-phase chromatography might also be an option.[1][2][3]

Troubleshooting Guides

Liquid-Liquid Extraction Issues
Issue Possible Cause(s) Troubleshooting Steps
Poor layer separation or emulsion formation. - Vigorous shaking of the separatory funnel. - The density difference between the organic and aqueous layers is small.- Gently invert the separatory funnel multiple times instead of vigorous shaking. - Allow the funnel to sit undisturbed for a longer period. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer, which can help break the emulsion.
The desired ester layer is not the top layer. The density of the organic solvent used to dissolve the crude mixture is higher than water.- Know the density of your extraction solvent. Chlorinated solvents like dichloromethane are denser than water and will form the bottom layer. Diethyl ether and ethyl acetate are less dense than water and will form the top layer.
Low yield of ester after extraction. - Incomplete extraction from the aqueous phase. - The ester may have been partially hydrolyzed back to the carboxylic acid and alcohol if the basic wash was too harsh or prolonged.- Perform multiple extractions with smaller volumes of the organic solvent for better efficiency. - Use a milder base like sodium bicarbonate instead of a strong base like sodium hydroxide for the wash. - Ensure the extraction is performed promptly after the reaction work-up.
Fractional Distillation Issues
Issue Possible Cause(s) Troubleshooting Steps
Difficulty achieving a stable vacuum. - Leaks in the distillation apparatus glassware joints. - Inadequate vacuum pump.- Ensure all ground glass joints are properly greased and securely clamped. - Check all tubing connections for cracks or loose fittings. - Verify the vacuum pump is in good working order and the oil is clean.
"Bumping" or violent boiling of the mixture. - Lack of boiling chips or a magnetic stir bar. - Heating the distillation flask too rapidly.- Always add fresh boiling chips or a stir bar to the distillation flask before heating. - Heat the flask gradually and evenly using a heating mantle with a stirrer.
No distillate is collecting. - The heating temperature is too low to reach the boiling point of the substance at the current pressure. - The condenser is not being cooled effectively. - The thermometer is placed incorrectly.- Gradually increase the heating mantle temperature. - Ensure a steady flow of cold water through the condenser. - The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[4]
The distillate is impure. - The distillation rate is too fast, not allowing for proper fractionation.[5] - The fractionating column is not efficient enough for the separation.- Slow down the distillation by reducing the heating rate. A good rate is typically 1-2 drops per second. - For compounds with very close boiling points, use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).

Quantitative Data

Table 1: Physical Properties of Key Compounds

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL)
This compound (analog: 3-methylbutyl dodecanoate)270.45311-312 @ 760 mmHg; 170 @ 2 mmHg~0.86
Dodecanoic Acid200.32298 @ 760 mmHg; 225 @ 100 mmHg[6][7][8]~0.88 (at 25 °C)[9][10]
2-Methylbutanol88.15127.5-128 @ 760 mmHg[11][12]~0.815-0.819 (at 20-25 °C)[11][13]

Table 2: Solubility Data

Compound Solubility in Water Solubility in Organic Solvents (e.g., Ethanol, Ether)
This compoundInsolubleSoluble
Dodecanoic AcidVery slightly soluble[7][14]Soluble[14][15][16]
2-MethylbutanolSlightly soluble (31 g/L)[11]Miscible[12][13]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
  • Transfer the cooled crude reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. The top organic layer contains the ester, while the bottom aqueous layer contains the sodium salt of the unreacted dodecanoic acid and the neutralized acid catalyst.

  • Drain the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of deionized water to remove any remaining water-soluble impurities.

  • Drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of brine to help break any emulsions and remove residual water.

  • Drain the lower aqueous layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter the dried organic layer to remove the drying agent. The resulting solution contains the crude this compound, ready for distillation.

Protocol 2: Fractional Distillation under Reduced Pressure
  • Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.

  • Add the crude, dried this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Begin to slowly evacuate the system using a vacuum pump, ensuring all joints are well-sealed.

  • Once a stable vacuum is achieved (e.g., 2 mmHg), begin to heat the distillation flask gently with a heating mantle.

  • Collect any low-boiling fractions, which would primarily be residual 2-methylbutanol.

  • As the temperature rises and stabilizes at the boiling point of this compound at the given pressure (approx. 170 °C at 2 mmHg), change the receiving flask to collect the pure product.

  • Continue distillation until the temperature begins to drop or rise significantly, or until only a small amount of residue remains in the distillation flask.

  • Turn off the heat and allow the apparatus to cool completely before slowly reintroducing air to the system.

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude Reaction Mixture (Ester, Acid, Alcohol, Catalyst) extraction Liquid-Liquid Extraction (wash with NaHCO3 and H2O) crude->extraction dried_ester Dried Crude Ester extraction->dried_ester waste1 Aqueous Waste (Acid Salts, Catalyst, Alcohol) extraction->waste1 Separate distillation Fractional Distillation (under vacuum) dried_ester->distillation pure_ester Pure this compound distillation->pure_ester Collect Product Fraction waste2 Low-boiling Impurities (residual Alcohol) distillation->waste2 Remove First Fraction waste3 High-boiling Residue (residual Acid, Tar) distillation->waste3 Residue

Caption: Purification workflow for this compound.

TroubleshootingDistillation Troubleshooting Impure Distillate start Impure Distillate Collected check_rate Is the distillation rate 1-2 drops per second? start->check_rate slow_down Reduce heating to slow down the distillation rate. check_rate->slow_down No check_column Is the fractionating column appropriate for the separation? check_rate->check_column Yes slow_down->start use_better_column Use a longer or more efficient fractionating column. check_column->use_better_column No success Pure Distillate check_column->success Yes use_better_column->start

Caption: Troubleshooting guide for an impure distillate.

References

Stability and degradation pathways of 2-Methylbutyl dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Methylbutyl Dodecanoate

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is a fatty acid ester formed from the condensation of dodecanoic acid (lauric acid) and 2-methylbutanol. As an ester, its primary stability concern is hydrolysis, which is the cleavage of the ester bond. This reaction is catalyzed by the presence of water, and can be significantly accelerated by acids or bases.[1][2] Other potential concerns include oxidation if unsaturated impurities are present, though dodecanoic acid is a saturated fatty acid, making the ester itself relatively stable against oxidation.

Q2: What are the expected degradation products of this compound?

The primary degradation pathway is hydrolysis, which yields dodecanoic acid and 2-methylbutanol. Under basic conditions, the reaction, known as saponification, will produce the salt of the carboxylic acid (e.g., sodium dodecanoate) and 2-methylbutanol.[2][3]

Q3: My sample of this compound has developed a faint, waxy, or soapy odor. What is the likely cause?

This is a common sign of hydrolysis. Dodecanoic acid, one of the primary degradation products, has a faint, waxy, or soapy odor. The formation of even small amounts of this free fatty acid can alter the sensory profile of the bulk material. This indicates that the sample has likely been exposed to moisture, or stored under acidic or basic conditions.

Q4: What are the recommended storage conditions for this compound to ensure long-term stability?

To minimize degradation, this compound should be stored in a tightly sealed, dry container to protect it from moisture. Storage in a cool, dark place is recommended to slow down kinetic processes.[4] For high-purity samples or long-term storage, flushing the container with an inert gas like argon or nitrogen can provide an extra layer of protection against potential oxidative degradation.[5] Materials should be stored in glass containers with Teflon-lined closures to prevent leaching of impurities from plastic containers.[5]

Q5: How does pH affect the stability of this compound?

The rate of hydrolysis is highly pH-dependent. The reaction is slowest at a slightly acidic pH (around 4-5). The rate increases significantly under both strongly acidic (pH < 3) and, even more dramatically, basic (pH > 7) conditions. Basic hydrolysis (saponification) is generally considered irreversible because the resulting carboxylate salt is resistant to nucleophilic attack.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in Appearance (e.g., cloudiness, phase separation) Water contamination leading to hydrolysis and formation of insoluble dodecanoic acid or its salts.1. Confirm water content using Karl Fischer titration.2. Filter the sample if necessary.3. Ensure future storage is in a desiccated environment.
Unexpected Peaks in GC/HPLC Analysis Degradation of the ester.1. Identify the peaks. Common degradants are dodecanoic acid and 2-methylbutanol.2. Use a stability-indicating analytical method to quantify the ester and its degradants.3. Review sample handling and storage procedures to identify the source of degradation.
Decrease in Assay Value / Purity Over Time Chemical degradation, most likely hydrolysis.1. Perform an accelerated stability study to predict the rate of degradation.2. Re-evaluate storage conditions. Consider refrigeration and inert atmosphere.3. Establish a re-test date for the material based on stability data.
Inconsistent Results in Biological or Formulation Assays Presence of degradation products that may interfere with the assay or alter the properties of the formulation.1. Characterize the impurity profile of the material being used.2. Test the impact of known degradants (dodecanoic acid, 2-methylbutanol) on the assay.3. Use only high-purity, well-characterized material for sensitive applications.

Degradation Pathways & Experimental Workflows

Primary Degradation Pathway: Hydrolysis

The principal mechanism of degradation for this compound is the hydrolysis of the ester bond. This reaction can be catalyzed by either acid or base.

G cluster_main Hydrolysis of this compound cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed (Saponification) Ester This compound H2O_A H₂O Ester->H2O_A + H2O_B H₂O Ester->H2O_B + Products Degradation Products Acid Dodecanoic Acid Alcohol1 2-Methylbutanol H2O_A->Acid H2O_A->Alcohol1 H_plus H⁺ (catalyst) H_plus->H2O_A Salt Dodecanoate Salt Alcohol2 2-Methylbutanol H2O_B->Salt H2O_B->Alcohol2 OH_minus OH⁻ (reactant) OH_minus->H2O_B

Primary hydrolytic degradation pathways for this compound.
Workflow for a Typical Stability Study

This diagram outlines the logical flow for conducting a stability assessment of this compound.

G start Stability Study Initiation prep 1. Prepare & Characterize Initial Sample (t=0) start->prep storage 2. Aliquot Samples into Appropriate Containers prep->storage conditions 3. Place Samples into Controlled Storage Conditions (e.g., 40°C/75% RH, 25°C/60% RH) storage->conditions pull 4. Pull Samples at Defined Time Points (e.g., 1, 3, 6 months) conditions->pull pull->conditions Continue study analysis 5. Analyze Samples using Stability-Indicating Method (e.g., GC-FID, HPLC-UV) pull->analysis Time point met eval 6. Evaluate Data (Assay, Impurities, Physical Properties) analysis->eval report 7. Determine Shelf-Life & Issue Report eval->report

General experimental workflow for a chemical stability study.

Experimental Protocols

Protocol 1: Accelerated Stability Study using GC-FID

This protocol describes a method to assess the stability of this compound under accelerated conditions.

1. Objective: To determine the rate of degradation of this compound at an elevated temperature and humidity.

2. Materials & Equipment:

  • This compound (purity > 99%)

  • Type I glass vials with PTFE-lined screw caps

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Class A Solvents (e.g., Hexane, Isopropanol)

  • Stability chamber (e.g., set to 40°C ± 2°C and 75% RH ± 5% RH)

3. Procedure:

  • Initial Analysis (t=0):

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like hexane.

    • Create a series of calibration standards from the stock solution.

    • Analyze the standards by GC-FID to establish a calibration curve.

    • Accurately prepare and analyze a sample of the bulk material to determine its initial purity. This is the t=0 data point.

  • Sample Preparation for Storage:

    • Accurately weigh 1-2 g of this compound into multiple glass vials.

    • Tightly cap the vials. For studies investigating sensitivity to air, some vials can be purged with nitrogen before sealing.

  • Storage:

    • Place the vials into the stability chamber set to accelerated conditions (e.g., 40°C / 75% RH).

  • Time-Point Testing:

    • At predetermined intervals (e.g., 1, 3, and 6 months), remove a set of vials from the chamber.[6]

    • Allow vials to equilibrate to room temperature.

    • Prepare and analyze the samples by GC-FID as described for the initial analysis.

  • Data Analysis:

    • Calculate the purity (assay value) of the ester at each time point.

    • Identify and quantify any new peaks, which likely correspond to degradation products.

    • Plot the assay value versus time to determine the degradation rate.

Protocol 2: Identification of Degradation Products by GC-MS

1. Objective: To identify the chemical structures of impurities and degradants in a stressed sample of this compound.

2. Materials & Equipment:

  • Stressed sample of this compound (e.g., from Protocol 1 or by refluxing with dilute acid/base).

  • Reference standards for expected degradants (Dodecanoic acid, 2-Methylbutanol).

  • Gas Chromatograph with Mass Spectrometer (GC-MS).

  • Appropriate GC column for separating fatty acid esters and their related acids/alcohols.

  • Solvents and sample preparation equipment as in Protocol 1.

3. Procedure:

  • Sample Preparation:

    • Dissolve the stressed sample in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration for GC-MS analysis (e.g., 1 mg/mL).

    • Optional: If dodecanoic acid is expected, derivatization (e.g., silylation with BSTFA) may be required to improve its chromatographic behavior.

  • Analysis:

    • Inject the sample into the GC-MS system.

    • Run a temperature program that effectively separates the parent ester from potential lower and higher boiling point impurities.

    • Collect mass spectra for all separated peaks.

  • Data Interpretation:

    • Compare the retention times and mass spectra of the observed peaks with the reference standards of this compound, dodecanoic acid, and 2-methylbutanol.

    • For unknown peaks, interpret the fragmentation patterns in the mass spectra to propose structures.

    • Utilize a mass spectral library (e.g., NIST) to aid in identification.

References

Identifying common impurities in 2-Methylbutyl dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylbutyl dodecanoate. The information is designed to help identify common impurities and address specific issues that may be encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities in this compound can be categorized into three main groups:

  • Unreacted Starting Materials: The most common impurities are residual dodecanoic acid and 2-methyl-1-butanol from an incomplete esterification reaction.

  • Starting Material Impurities: Impurities present in the initial reactants can carry through to the final product.

    • Dodecanoic Acid: Commercial dodecanoic acid may contain other saturated fatty acids, primarily caprylic acid (C8), capric acid (C10), and myristic acid (C14).[1]

    • 2-Methyl-1-butanol: This alcohol is often produced from fusel oil, a byproduct of fermentation. Therefore, it may contain other fusel oil components, such as other isomers of amyl alcohol.[2]

  • Side Reaction Products: The Fischer esterification process used for synthesis can lead to the formation of byproducts. A potential, though less common, side product is di-(2-methylbutyl) ether, formed by the acid-catalyzed self-condensation of 2-methyl-1-butanol.

  • Degradation Products: Improper storage or handling, particularly at high temperatures, can lead to the degradation of the ester. This can result in the formation of various hydrocarbons and aldehydes through thermal decomposition.[2][3] Hydrolysis, the reverse of the esterification reaction, can also occur in the presence of water, leading to the formation of dodecanoic acid and 2-methyl-1-butanol.

Q2: I see an unexpected peak in my GC-MS analysis. How can I identify it?

A2: An unexpected peak in your Gas Chromatography-Mass Spectrometry (GC-MS) analysis could be one of the common impurities listed above. To identify it:

  • Analyze the Mass Spectrum: Compare the mass spectrum of the unknown peak with the mass spectra of the potential impurities. Key fragmentation patterns can help in identification.

  • Run Standards: If you suspect the impurity is a starting material, inject standards of dodecanoic acid and 2-methyl-1-butanol into your GC-MS system to compare retention times and mass spectra.

  • Consider Related Esters: If your dodecanoic acid starting material contained other fatty acids, you might be seeing the 2-methylbutyl esters of those acids (e.g., 2-methylbutyl caprylate, 2-methylbutyl caprate, 2-methylbutyl myristate).

  • Check for Ether Formation: Di-(2-methylbutyl) ether, if present, will have a different retention time and mass spectrum than the desired ester.

Q3: What is the expected purity of commercial this compound?

A3: The purity of commercially available this compound can vary. High-purity grades, often exceeding 99%, are available and are recommended for research and development applications to minimize the impact of impurities on experimental results. Always check the certificate of analysis (CoA) provided by the supplier for detailed information on the purity and the levels of any specified impurities.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Recommended Action
Low yield of this compound after synthesis. Incomplete reaction due to equilibrium limitations of the Fischer esterification.The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of one reactant (typically the less expensive one, 2-methyl-1-butanol) or remove water as it is formed using a Dean-Stark apparatus.
Presence of significant amounts of dodecanoic acid in the final product. Incomplete reaction or hydrolysis of the ester during workup or storage.Ensure the reaction has gone to completion. During the purification process, wash the organic layer with an aqueous sodium bicarbonate solution to remove unreacted dodecanoic acid. Store the final product in a dry environment to prevent hydrolysis.
Presence of significant amounts of 2-methyl-1-butanol in the final product. Incomplete reaction or inefficient removal during purification.Wash the reaction mixture with water or brine during the workup to remove excess 2-methyl-1-butanol. Fractional distillation is also an effective method for removing the more volatile alcohol from the higher-boiling ester.
Product has an unusual odor or color. Presence of degradation products or impurities from starting materials.High temperatures during synthesis or distillation can cause degradation. Ensure the reaction and distillation temperatures are controlled. If the starting materials are of low purity, consider purifying them before use.

Data Presentation

Table 1: Common Impurities in this compound and their Origin

Impurity Chemical Formula Typical Origin
Dodecanoic AcidC12H24O2Unreacted starting material
2-Methyl-1-butanolC5H12OUnreacted starting material
Caprylic Acid (C8)C8H16O2Impurity in dodecanoic acid
Capric Acid (C10)C10H20O2Impurity in dodecanoic acid
Myristic Acid (C14)C14H28O2Impurity in dodecanoic acid
Di-(2-methylbutyl) etherC10H22OSide reaction product
Various hydrocarbons and aldehydesVariesThermal degradation products

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general laboratory-scale synthesis.

Materials:

  • Dodecanoic acid

  • 2-Methyl-1-butanol (use at least a 3-fold molar excess)

  • Concentrated sulfuric acid (catalyst)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Dean-Stark apparatus

  • Round-bottom flask and reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add dodecanoic acid and a 3-fold molar excess of 2-methyl-1-butanol.

  • Add toluene to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid).

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

Purification of this compound

This protocol outlines a standard purification procedure to remove unreacted starting materials and the acid catalyst.

Materials:

  • Crude this compound reaction mixture

  • Separatory funnel

  • 5% aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Distillation apparatus

Procedure:

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Wash the organic layer with 5% aqueous sodium bicarbonate solution to neutralize the sulfuric acid catalyst and remove any unreacted dodecanoic acid. Carbon dioxide gas will be evolved, so vent the funnel frequently.

  • Wash the organic layer with water.

  • Wash the organic layer with brine to help break any emulsions and remove excess water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude ester by fractional distillation under reduced pressure to separate the this compound from any remaining 2-methyl-1-butanol and other volatile impurities.

GC-MS Analysis of Impurities

This protocol provides a general method for the analysis of impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent) is typically suitable.

Sample Preparation:

  • Dilute a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane or hexane).

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

Visualizations

Synthesis_and_Impurity_Pathway Synthesis and Impurity Pathways for this compound cluster_synthesis Fischer Esterification Dodecanoic_Acid Dodecanoic Acid Product This compound Dodecanoic_Acid->Product + 2-Methyl-1-butanol (H+ catalyst) Two_Methyl_1_Butanol 2-Methyl-1-butanol Two_Methyl_1_Butanol->Product Side_Product Di-(2-methylbutyl) ether Two_Methyl_1_Butanol->Side_Product Self-condensation Fatty_Acids Other Fatty Acids (Caprylic, Capric, Myristic) Fatty_Acids->Dodecanoic_Acid impurity in Other_Alcohols Other Alcohols (from Fusel Oil) Other_Alcohols->Two_Methyl_1_Butanol impurity in Degradation_Products Degradation Products (Hydrocarbons, Aldehydes) Product->Degradation_Products Thermal Stress Hydrolysis_Products Hydrolysis (Dodecanoic Acid + 2-Methyl-1-butanol) Product->Hydrolysis_Products Presence of Water

Caption: Synthesis and potential impurity sources for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Impurity Identification Start Unexpected Peak in GC-MS Analyze_MS Analyze Mass Spectrum Start->Analyze_MS Compare_Retention_Times Compare Retention Times with Standards Analyze_MS->Compare_Retention_Times Review_Starting_Materials Review Purity of Starting Materials Compare_Retention_Times->Review_Starting_Materials No Match Unreacted_Starting_Material Unreacted Dodecanoic Acid or 2-Methyl-1-butanol Compare_Retention_Times->Unreacted_Starting_Material Match Related_Ester Ester of a different Fatty Acid Compare_Retention_Times->Related_Ester Match Consider_Side_Reactions Consider Potential Side Reactions and Degradation Review_Starting_Materials->Consider_Side_Reactions Ether_Side_Product Di-(2-methylbutyl) ether Consider_Side_Reactions->Ether_Side_Product Degradation_Product Degradation Product Consider_Side_Reactions->Degradation_Product Identification Impurity Identified Unreacted_Starting_Material->Identification Related_Ester->Identification Ether_Side_Product->Identification Degradation_Product->Identification

Caption: A logical workflow for identifying unknown impurities in this compound.

References

Optimizing reaction conditions for 2-Methylbutyl dodecanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Methylbutyl dodecanoate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this esterification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method for synthesizing this compound is the Fischer esterification. This method involves the acid-catalyzed reaction of dodecanoic acid with 2-methylbutanol.[1]

Q2: What are the typical reactants and catalysts used in this synthesis?

A2: The reactants are dodecanoic acid and 2-methylbutanol. A strong acid catalyst is required, with concentrated sulfuric acid (H₂SO₄) being a common choice.[1] Other acid catalysts, such as Amberlyst 15, can also be used.[2]

Q3: How can I drive the equilibrium of the Fischer esterification towards the product?

A3: To maximize the yield of the ester, the equilibrium of the reaction needs to be shifted to the product side. This can be achieved by either using an excess of one of the reactants (typically the less expensive one) or by removing one of the products as it is formed.[1] In this case, removing the water produced during the reaction, for instance by using a Dean-Stark apparatus, is an effective strategy.

Q4: What are the key reaction parameters to optimize for this synthesis?

A4: The key parameters to optimize for the synthesis of this compound are:

  • Molar ratio of reactants: Varying the ratio of 2-methylbutanol to dodecanoic acid can significantly impact the yield.

  • Catalyst concentration: The amount of acid catalyst needs to be optimized to ensure a reasonable reaction rate without causing excessive side reactions.

  • Temperature: The reaction is typically performed at reflux temperature to increase the reaction rate.

  • Reaction time: The duration of the reaction should be sufficient to reach equilibrium or maximum conversion.

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the acid catalyst is fresh and has not been contaminated.
Insufficient Heat Verify that the reaction mixture is reaching and maintaining the reflux temperature.
Water in Reactants Use anhydrous reactants and solvents to prevent the reverse reaction (hydrolysis).
Reaction Not at Equilibrium Increase the reaction time to allow the reaction to proceed to completion.

Problem 2: Presence of unreacted starting materials in the final product.

Possible Cause Troubleshooting Step
Incomplete Reaction Increase the reaction time or the amount of catalyst. Consider using a Dean-Stark apparatus to remove water and drive the reaction forward.
Inefficient Purification Improve the purification process. Ensure complete removal of unreacted dodecanoic acid by washing with a sodium bicarbonate solution. Optimize distillation conditions to separate the ester from unreacted 2-methylbutanol.[1]

Problem 3: The final product is dark or contains colored impurities.

Possible Cause Troubleshooting Step
Side Reactions Excessive heat or a high concentration of the acid catalyst can lead to side reactions and decomposition of the reactants or product. Reduce the reaction temperature or the catalyst concentration.
Contaminated Glassware Ensure all glassware is thoroughly cleaned and dried before use.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes illustrative data for the optimization of this compound synthesis. These values are representative of a typical Fischer esterification optimization study.

Experiment ID Molar Ratio (Alcohol:Acid) Catalyst Conc. (mol%) Temperature (°C) Reaction Time (h) Yield (%)
11:11120465
21.5:11120478
32:11120485
42:12120492
52:12130495
62:12130696

Experimental Protocols

Detailed Protocol for Fischer Esterification of this compound

This protocol is adapted from the synthesis of isopentyl acetate.[1]

Materials:

  • Dodecanoic acid

  • 2-Methylbutanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine dodecanoic acid and 2-methylbutanol in the desired molar ratio (e.g., 1:2).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%) to the mixture while swirling.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for the desired reaction time (e.g., 4-6 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water

      • 5% Sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted dodecanoic acid). Be cautious of CO₂ evolution.

      • Saturated sodium chloride solution (brine).

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Purification:

    • Decant the dried liquid into a clean, dry round-bottom flask.

    • Purify the crude ester by fractional distillation to obtain pure this compound.

Visualizations

Experimental Workflow for Optimization

The following diagram illustrates a typical workflow for optimizing the reaction conditions for this compound synthesis.

experimental_workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_optimization Optimization A Define Reaction Parameters (Ratio, Catalyst, Temp, Time) B Perform Synthesis (Fischer Esterification) A->B Design of Experiments C Work-up and Purification B->C D Characterize Product (GC, NMR, IR) C->D E Calculate Yield D->E F Analyze Results E->F G Modify Parameters F->G Identify Optimal Conditions H Repeat Cycle G->H H->B

Caption: Workflow for optimizing this compound synthesis.

Signaling Pathway of Fischer Esterification

The following diagram outlines the key steps in the Fischer esterification mechanism.

fischer_esterification Carboxylic_Acid Dodecanoic Acid Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl Protonation Alcohol 2-Methylbutanol Alcohol->Protonated_Carbonyl Acid_Catalyst H+ Acid_Catalyst->Carboxylic_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Elimination of Water Proton_Transfer->Water_Leaving Ester 2-Methylbutyl dodecanoate Water_Leaving->Ester Deprotonation Ester->Acid_Catalyst Regenerates Catalyst

Caption: Mechanism of Fischer Esterification.

References

Side reactions to consider in 2-Methylbutyl dodecanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-Methylbutyl Dodecanoate

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes and addressing common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My ester yield is lower than expected. What are the potential causes and how can I improve it?

A1: Low yield in Fischer esterification is a common issue, often stemming from the reversible nature of the reaction.

  • Equilibrium Issues: The esterification reaction between dodecanoic acid and 2-methylbutanol is in equilibrium with the starting materials and water. To drive the reaction towards the product (this compound), you can:

    • Use an excess of one reactant, typically the alcohol (2-methylbutanol), as it is often more cost-effective and easier to remove after the reaction.[1][2][3]

    • Remove water as it forms. This can be achieved using a Dean-Stark apparatus, molecular sieves, or a drying agent.[2][4]

  • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the appropriate temperature to reach equilibrium. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Catalyst Activity: The acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) may be old or inactive. Use a fresh, anhydrous catalyst.[1][5]

Q2: I have identified an alkene impurity in my product mixture. What is it and how can I prevent its formation?

A2: The presence of an alkene is likely due to a side reaction involving the dehydration of 2-methylbutanol, which is promoted by the acidic conditions and heat.[6][7][8]

  • Side Reaction: 2-methylbutanol can undergo acid-catalyzed dehydration to form 2-methyl-1-butene and 2-methyl-2-butene. According to Zaitsev's rule, the more substituted and stable alkene, 2-methyl-2-butene, is expected to be the major dehydration product.[6][8] A carbocation rearrangement can also occur.[9]

  • Prevention:

    • Temperature Control: Dehydration reactions are generally favored at higher temperatures. Maintain the reaction temperature at the minimum required for a reasonable esterification rate.

    • Choice of Catalyst: While strong protic acids like sulfuric acid are effective for esterification, they are also strong dehydrating agents. Consider using a milder acid catalyst.

Q3: My product is contaminated with a high molecular weight impurity. What could it be?

A3: A common high molecular weight byproduct in acid-catalyzed reactions of alcohols is a symmetrical ether.

  • Side Reaction: 2-methylbutanol can react with another molecule of protonated 2-methylbutanol in an SN2 reaction to form di(2-methylbutyl) ether and water.[10][11] This reaction is also acid-catalyzed and is generally favored at lower temperatures compared to alkene formation.[11]

  • Prevention:

    • Temperature Control: Carefully controlling the reaction temperature can help minimize ether formation.

    • Stoichiometry: Using a large excess of the carboxylic acid relative to the alcohol can disfavor the alcohol-alcohol coupling, but this is often less practical than using an excess of the alcohol.

Q4: How can I effectively purify my this compound product from the starting materials and side products?

A4: A standard workup and purification procedure for esterification reactions should be effective.

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution. Be cautious as this will generate CO2 gas.

  • Extraction: Extract the ester into a non-polar organic solvent like diethyl ether or ethyl acetate. The unreacted dodecanoic acid will be deprotonated by the base and remain in the aqueous layer as a carboxylate salt.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Distillation: The final purification of the crude ester can be achieved by vacuum distillation to separate it from unreacted 2-methylbutanol and any high-boiling point ether byproducts.

Data Presentation

The following table summarizes the main reaction and potential side reactions, along with typical conditions that may influence their occurrence.

Reaction Reactants Products Typical Conditions Favoring this Reaction
Main Reaction (Esterification) Dodecanoic acid + 2-MethylbutanolThis compound + WaterAcid catalyst (e.g., H₂SO₄), moderate heat, removal of water or excess alcohol.[2][5]
Side Reaction 1 (Dehydration) 2-Methylbutanol2-Methyl-2-butene (major) + 2-Methyl-1-butene (minor) + WaterStrong acid catalyst, higher temperatures.[6][8]
Side Reaction 2 (Ether Formation) 2-Methylbutanol + 2-MethylbutanolDi(2-methylbutyl) ether + WaterAcid catalyst, lower temperatures relative to dehydration.[10]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

  • Apparatus Setup: Assemble a reflux apparatus using a round-bottom flask, a condenser, and a heating mantle. If water removal is desired, a Dean-Stark trap can be placed between the flask and the condenser.

  • Reactant Charging: To the round-bottom flask, add dodecanoic acid and a 3 to 5-fold molar excess of 2-methylbutanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants) to the mixture while swirling.

  • Reflux: Heat the reaction mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Slowly add a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude ester by vacuum distillation.

Visualizations

Side_Reactions_in_Ester_Synthesis Figure 1: Main Reaction and Side Reactions in this compound Synthesis cluster_main Main Reaction (Fischer Esterification) cluster_side Side Reactions Dodecanoic_Acid Dodecanoic Acid Conditions H+, Heat Dodecanoic_Acid->Conditions Two_Methylbutanol 2-Methylbutanol Alkene 2-Methyl-2-butene (Dehydration Product) Two_Methylbutanol->Alkene Dehydration (High Temp) Ether Di(2-methylbutyl) ether (Etherification Product) Two_Methylbutanol->Ether Ether Formation (Lower Temp) Two_Methylbutanol->Conditions Ester This compound Conditions->Ester + H2O

References

Technical Support Center: Chiral Separation of 2-Methylbutyl Dodecanoate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of 2-methylbutyl dodecanoate isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the enantioselective analysis of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chiral separation of (R)- and (S)-2-methylbutyl dodecanoate.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The chromatogram shows a single, broad peak, or two co-eluting peaks with no baseline separation.

Possible Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is crucial for chiral recognition. For volatile esters like this compound, cyclodextrin-based CSPs are often effective in Gas Chromatography (GC).[1][2]

    • Recommendation: If using a non-chiral column, switch to a chiral column. If using a chiral column with no success, consider a different type of chiral selector. For GC, derivatized cyclodextrin phases such as those based on beta-cyclodextrin are a good starting point.[1][3]

  • Suboptimal Temperature (GC): Temperature significantly impacts chiral separations. Lower temperatures generally increase enantioselectivity but also lead to longer retention times and broader peaks.[4][5]

    • Recommendation: Optimize the oven temperature program. Start with a low initial temperature and a slow ramp rate to find the best balance between resolution and analysis time.

  • Incorrect Mobile Phase Composition (HPLC): In High-Performance Liquid Chromatography (HPLC), the mobile phase composition is critical. For normal-phase chromatography, the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol) affects retention and resolution.[6]

    • Recommendation: Systematically vary the percentage of the polar modifier. Small changes can have a significant impact on chiral recognition.

  • Column "Memory Effect": Previous analyses using mobile phase additives can leave residues on the stationary phase, altering its selectivity.[7][8]

    • Recommendation: Flush the column with a strong, appropriate solvent to remove contaminants before re-equilibrating with the desired mobile phase.[8]

Issue 2: Peak Tailing or Asymmetry

Symptom: The chromatographic peaks are not symmetrical, exhibiting a "tail."

Possible Causes and Solutions:

  • Active Sites on the Column: Unwanted interactions between the analyte and active sites (e.g., free silanols) on the stationary phase or in the GC liner can cause peak tailing.

    • Recommendation: Use a deactivated GC liner. For HPLC, ensure the column is well-packed and consider mobile phase additives to block active sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.

    • Recommendation: Reduce the sample concentration or injection volume.

  • Inappropriate Mobile Phase pH (HPLC): Although less critical for a neutral ester, the mobile phase pH can affect the silica support of the column.

    • Recommendation: Ensure the mobile phase pH is within the stable range for the column, typically between 2 and 7.5 for silica-based columns.

Issue 3: Irreproducible Retention Times and Resolution

Symptom: Retention times and the degree of separation vary between consecutive runs.

Possible Causes and Solutions:

  • Insufficient Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase (HPLC) or carrier gas and temperature program (GC) to ensure a stable chromatographic environment.[6]

    • Recommendation: Increase the column equilibration time before starting the analytical sequence.

  • Fluctuations in Temperature or Flow Rate: Inconsistent oven temperature (GC) or mobile phase flow rate (HPLC) will lead to variable retention times.

    • Recommendation: Ensure the instrument is properly calibrated and maintained. Check for leaks in the system.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase (HPLC) or has a significantly different volatility (GC), it can cause peak distortion and shifting retention times.

    • Recommendation: Whenever possible, dissolve the sample in the initial mobile phase (HPLC) or a volatile solvent compatible with the GC analysis.[9]

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is better for the chiral separation of this compound, GC or HPLC?

A1: Both techniques can potentially be used, but Gas Chromatography (GC) is generally preferred for volatile and thermally stable compounds like this compound. GC often offers higher efficiency and faster analysis times for such molecules.[5] HPLC would be an alternative, likely in normal-phase mode, if GC is not available or if the compound requires derivatization that makes it less volatile.

Q2: What type of chiral stationary phase (CSP) is recommended for the GC separation of this compound isomers?

A2: For the GC separation of chiral esters, derivatized cyclodextrin-based CSPs are highly recommended.[1] Columns such as those containing permethylated beta-cyclodextrin have shown good enantioselectivity for a wide range of chiral compounds, including esters.[1]

Q3: How does temperature affect the chiral separation in GC?

A3: In GC, lower oven temperatures generally lead to better enantiomeric resolution.[4][5] This is because the thermodynamic differences in the interactions between the enantiomers and the CSP are more pronounced at lower temperatures. However, this also increases the analysis time and can cause peak broadening. Therefore, an optimal temperature or temperature program must be determined experimentally to achieve baseline separation with reasonable peak shapes and run times.

Q4: Can I use mobile phase additives in HPLC for this separation?

A4: For a neutral compound like this compound, acidic or basic additives are generally not necessary and may not improve the separation.[6] However, in some cases, small amounts of a polar modifier in a non-polar mobile phase (normal-phase HPLC) can influence the conformation of the chiral selector and improve resolution.

Q5: My new chiral column is not performing as well as the old one. What should I do?

A5: This could be due to a "column memory effect" where the old column was conditioned by previous mobile phases and samples.[8] The new column may require a conditioning period with the current mobile phase.[8] It is also important to verify that the column storage conditions were appropriate and that the new column has the same specifications as the old one.

Experimental Protocols

Protocol 1: Chiral Gas Chromatography (GC) Method
  • Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar beta-cyclodextrin based chiral column.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 2°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Injector Temperature: 220°C.

  • Detector (FID) Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the racemic this compound in hexane to a concentration of approximately 1 mg/mL.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Method (Normal Phase)
  • Column: A polysaccharide-based chiral column such as CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane/Isopropanol (99:1, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: UV at 210 nm (as esters have a weak chromophore) or Refractive Index (RI) detector.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.

Quantitative Data

Table 1: Hypothetical GC Separation Data for this compound Enantiomers at Different Oven Temperatures.

Oven Temperature (°C)Retention Time (S)-enantiomer (min)Retention Time (R)-enantiomer (min)Resolution (Rs)
10022.523.11.8
11018.218.61.5
12014.815.01.1
13011.511.60.8

Table 2: Hypothetical HPLC Separation Data for this compound Enantiomers with Varying Mobile Phase Composition.

Mobile Phase (Hexane:Isopropanol)Retention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Resolution (Rs)
99.5 : 0.515.216.51.9
99 : 112.813.71.6
98 : 29.510.11.2
95 : 56.16.40.9

Visualizations

Troubleshooting_Workflow Start Start: Poor or No Enantiomeric Resolution Check_Column Is a chiral column being used? Start->Check_Column Use_Chiral_Column Action: Switch to an appropriate chiral stationary phase (CSP). Check_Column->Use_Chiral_Column No Optimize_Temp GC: Optimize oven temperature. (Try lower temperatures) Check_Column->Optimize_Temp Yes End Resolution Achieved Use_Chiral_Column->End Optimize_MP HPLC: Optimize mobile phase composition. Optimize_Temp->Optimize_MP Check_Contamination Is the column old or used with additives? Optimize_MP->Check_Contamination Clean_Column Action: Flush column with a strong solvent and re-equilibrate. Check_Contamination->Clean_Column Yes Check_Contamination->End No Clean_Column->End Experimental_Workflow_GC Sample_Prep 1. Sample Preparation (Dilute in Hexane) GC_Injection 2. GC Injection (1 µL) Sample_Prep->GC_Injection Separation 3. Chiral Separation on β-DEXsm column GC_Injection->Separation Detection 4. Detection (FID) Separation->Detection Data_Analysis 5. Data Analysis (Resolution Calculation) Detection->Data_Analysis

References

Technical Support Center: Synthesis of 2-Methylbutyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylbutyl dodecanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification.[1][2] This reaction involves heating a mixture of dodecanoic acid (lauric acid) and 2-methylbutanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The reaction is an equilibrium process, so specific techniques are employed to drive it towards the formation of the ester product.[1][2]

Q2: What are the primary impurities I should expect in my crude product?

A2: The most common impurities are the unreacted starting materials: dodecanoic acid and 2-methylbutanol.[3] Residual acid catalyst (e.g., sulfuric acid) will also be present. Water is a byproduct of the reaction and may also be present in the crude mixture.

Q3: How can I drive the Fischer esterification reaction to completion to maximize my yield?

A3: To maximize the yield of this compound, you can employ Le Chatelier's principle in a few ways. One common method is to use a large excess of one of the reactants, usually the less expensive one, which is typically the alcohol (2-methylbutanol).[3][4] Another effective strategy is to remove water as it is formed during the reaction.[5] This can be accomplished by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.[1][5]

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: Gas chromatography (GC) is a highly effective method for determining the quantitative purity of this compound.[6][7] For qualitative assessment, Thin-Layer Chromatography (TLC) can be used to check for the presence of starting materials or other impurities. Infrared (IR) spectroscopy can also be useful; the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of the characteristic ester C=O stretch are indicative of a successful reaction. A sharp boiling point during distillation that corresponds to the literature value also suggests a high degree of purity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient heating. 3. Presence of significant amount of water in reactants. 4. Equilibrium not being driven towards products.1. Use fresh, concentrated acid catalyst. 2. Ensure the reaction is heated to reflux for an adequate amount of time (typically 1-2 hours).[8] 3. Use anhydrous reactants and glassware. 4. Use an excess of 2-methylbutanol or remove water as it forms.[3][5]
Product is Contaminated with Dodecanoic Acid Incomplete reaction or insufficient washing.1. Ensure the reaction has gone to completion by monitoring with TLC. 2. During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any unreacted dodecanoic acid and the acid catalyst.[3][9]
Product is Contaminated with 2-Methylbutanol 1. Use of a large excess of the alcohol. 2. Inefficient removal during purification.1. During the work-up, wash the organic layer with water or brine to remove the excess alcohol. 2. Perform a final purification by distillation to separate the ester from the lower-boiling alcohol.
Product Appears Wet or Cloudy Incomplete drying of the organic layer.After the washing steps, dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) until the liquid is clear.[3]

Data Presentation

The following table summarizes the key physical properties of the product and potential impurities, which is crucial for their separation by distillation.

Compound Molar Mass ( g/mol ) Boiling Point (°C)
This compound270.45311-312
Dodecanoic Acid200.32298[10]
2-Methylbutanol88.15127.5[11]

Experimental Protocols

Synthesis of this compound via Fischer Esterification
  • To a round-bottom flask, add dodecanoic acid and a 3 to 5-fold molar excess of 2-methylbutanol.

  • With caution, add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of dodecanoic acid).

  • Add a few boiling chips and assemble a reflux condenser.

  • Heat the mixture to a gentle reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (repeat until no more CO₂ evolution is observed)[3]

    • Brine (saturated NaCl solution)

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • For final purification, perform a fractional distillation under reduced pressure to isolate the pure this compound.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Dodecanoic Acid + 2-Methylbutanol + H₂SO₄ reflux Reflux (1-2h) reactants->reflux extraction Solvent Extraction (Ether/EtOAc) reflux->extraction Crude Product washing Wash with: 1. H₂O 2. Sat. NaHCO₃ 3. Brine extraction->washing drying Dry (Na₂SO₄) washing->drying filtration Filtration drying->filtration evaporation Solvent Evaporation filtration->evaporation distillation Fractional Distillation evaporation->distillation product Pure 2-Methylbutyl dodecanoate distillation->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide start Low Purity of This compound acid_impurity Acidic Impurities Present? (Check with NaHCO₃ wash) start->acid_impurity alcohol_impurity Excess Alcohol Present? (Check GC or TLC) acid_impurity->alcohol_impurity No wash_solution Increase number and vigor of NaHCO₃ washes. acid_impurity->wash_solution Yes water_impurity Product is Cloudy/Wet? alcohol_impurity->water_impurity No distill_solution Perform fractional distillation to remove lower boiling alcohol. alcohol_impurity->distill_solution Yes dry_solution Re-dry organic layer with anhydrous Na₂SO₄. water_impurity->dry_solution Yes end High Purity Product water_impurity->end No wash_solution->alcohol_impurity distill_solution->water_impurity dry_solution->end

Caption: Troubleshooting decision tree for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Methylbutyl Dodecanoate for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical compounds is paramount. This guide provides a comparative analysis of common methods for synthesizing 2-Methylbutyl dodecanoate, a fatty acid ester with applications in various fields, including its use as a flavoring agent and in the formulation of cosmetics and pharmaceuticals. We will delve into three primary synthesis routes: Fischer Esterification, Transesterification, and Enzymatic Synthesis, presenting experimental data, detailed protocols, and workflow visualizations to aid in method selection and optimization.

Comparative Performance of Synthesis Methods

The choice of synthesis method for this compound depends on several factors, including desired yield, purity, reaction time, cost, and environmental impact. Below is a summary of typical performance metrics for each method, based on experimental data for similar long-chain fatty acid esters.

ParameterFischer EsterificationTransesterification (Alkaline-Catalyzed)Enzymatic Synthesis (Lipase-Catalyzed)
Typical Yield 80-95%[1][2]90-99%[3][4][5]>95%
Purity Good to High (after purification)High (after purification)Very High
Reaction Time 1-10 hours[6]1-4 hours24-72 hours
Reaction Temperature 60-120°C (Reflux)[6][7]50-65°C30-50°C
Catalyst Strong Acid (e.g., H₂SO₄, p-TsOH)[6]Strong Base (e.g., KOH, NaOH)Lipase (e.g., Candida antarctica lipase B)
Key Advantages Low-cost catalyst, well-established method.[6]High conversion rates, faster reaction times.High specificity, mild reaction conditions, environmentally friendly ("green chemistry").[8]
Key Disadvantages Requires strong acid, potential for side reactions, equilibrium limited.[6]Sensitive to water and free fatty acids, catalyst removal can be challenging.Longer reaction times, higher catalyst cost.

Experimental Protocols

Detailed methodologies for each synthesis route are provided below. These protocols are designed for laboratory-scale synthesis and can be adapted for specific research needs.

Fischer Esterification

This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[6]

Materials:

  • Dodecanoic acid (Lauric acid)

  • 2-Methylbutanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine dodecanoic acid (1 equivalent), 2-methylbutanol (3-5 equivalents), and a catalytic amount of sulfuric acid (e.g., 1-2 mol%) in toluene. The use of excess alcohol helps to drive the equilibrium towards the product.[7]

  • Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-10 hours.[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to obtain the final, high-purity ester.

Transesterification

Transesterification involves the reaction of an ester with an alcohol in the presence of a catalyst to produce a different ester. For the synthesis of this compound, a common starting material is a methyl or ethyl ester of dodecanoic acid.

Materials:

  • Methyl dodecanoate (or Ethyl dodecanoate)

  • 2-Methylbutanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Anhydrous solvent (e.g., hexane)

  • Weak acid solution for neutralization (e.g., dilute HCl)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve methyl dodecanoate (1 equivalent) in an excess of anhydrous 2-methylbutanol (3-5 equivalents) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, prepare a solution of the alkaline catalyst (e.g., 1-2 mol% KOH) in a small amount of 2-methylbutanol.

  • Add the catalyst solution to the reaction mixture and stir at a moderately elevated temperature (e.g., 50-65°C).

  • Monitor the reaction progress by GC. The reaction is typically faster than Fischer esterification, often completing within 1-4 hours.

  • Upon completion, cool the reaction mixture and neutralize the catalyst with a dilute acid solution.

  • Wash the mixture with water and brine to remove any remaining salts and glycerol (if triglycerides were used as starting material).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting this compound by vacuum distillation.

Enzymatic Synthesis

This method utilizes lipases as biocatalysts, offering a greener and more selective alternative to traditional chemical methods.

Materials:

  • Dodecanoic acid

  • 2-Methylbutanol

  • Immobilized Lipase (e.g., Novozym® 435 - Candida antarctica lipase B)

  • Organic solvent (e.g., hexane, heptane, or a solvent-free system)

  • Molecular sieves (optional, to remove water)

Procedure:

  • In a temperature-controlled shaker flask, combine dodecanoic acid (1 equivalent) and 2-methylbutanol (1-1.5 equivalents) in a suitable organic solvent. For a solvent-free system, use a molar excess of one of the reactants.

  • Add the immobilized lipase (typically 5-10% by weight of the substrates). If not using a solvent-free system, add activated molecular sieves to remove the water produced during the reaction and shift the equilibrium towards the product.

  • Incubate the mixture at a mild temperature (e.g., 30-50°C) with constant agitation.

  • Monitor the conversion of the fatty acid to the ester over time using GC or by titrating the remaining acid content. The reaction may take 24-72 hours to reach high conversion.

  • Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can often be washed and reused for subsequent batches.

  • The product-containing solution can be used directly or further purified if necessary by removing the solvent under reduced pressure. The high selectivity of the enzyme often results in a product of high purity that may not require extensive purification.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of each synthesis method.

Fischer_Esterification_Workflow Reactants Dodecanoic Acid + 2-Methylbutanol Reaction Reflux with Dean-Stark Trap Reactants->Reaction Catalyst H₂SO₄ or p-TsOH Catalyst->Reaction Solvent Toluene Solvent->Reaction Workup Aqueous Workup (Neutralization & Washing) Reaction->Workup Drying Drying over Anhydrous MgSO₄ Workup->Drying Purification Vacuum Distillation Drying->Purification Product 2-Methylbutyl Dodecanoate Purification->Product

Caption: Workflow for Fischer Esterification of this compound.

Transesterification_Workflow Reactants Methyl Dodecanoate + 2-Methylbutanol Reaction Heating with Stirring Reactants->Reaction Catalyst KOH or NaOH Catalyst->Reaction Neutralization Neutralization with Dilute Acid Reaction->Neutralization Workup Aqueous Workup (Washing) Neutralization->Workup Drying Drying over Anhydrous MgSO₄ Workup->Drying Purification Vacuum Distillation Drying->Purification Product 2-Methylbutyl Dodecanoate Purification->Product

Caption: Workflow for Transesterification to synthesize this compound.

Enzymatic_Synthesis_Workflow Reactants Dodecanoic Acid + 2-Methylbutanol Reaction Incubation with Agitation Reactants->Reaction Catalyst Immobilized Lipase Catalyst->Reaction Solvent Solvent or Solvent-Free Solvent->Reaction Separation Filtration to Remove Enzyme Reaction->Separation Purification Solvent Removal Separation->Purification Product 2-Methylbutyl Dodecanoate Purification->Product

Caption: Workflow for the Enzymatic Synthesis of this compound.

References

A Comparative Analysis of 2-Methylbutyl Dodecanoate and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the physicochemical properties, synthesis, and analysis of 2-Methylbutyl Dodecanoate and its structural isomers, complete with experimental data and protocols.

This guide provides a comprehensive comparison of this compound and its key structural isomers, primarily focusing on variations in the ester moiety. These compounds, belonging to the class of fatty acid esters, find applications in various fields, including their use as flavorings, fragrances, and emollients. For researchers, scientists, and drug development professionals, a clear understanding of their distinct properties is crucial for selecting the appropriate isomer for a specific application, whether in formulation science or as chemical probes. This document outlines their physicochemical characteristics, details experimental procedures for their synthesis and analysis, and provides a comparative summary to aid in research and development.

Structural Isomers of Methylbutyl Dodecanoate

The primary isomers of this compound arise from the different branching patterns of the methyl group on the butyl chain of the alcohol moiety. The main isomers considered in this guide are:

  • This compound: The target compound of this analysis.

  • 1-Methylbutyl dodecanoate: An isomer with the methyl group on the first carbon of the butyl chain.

  • 3-Methylbutyl dodecanoate (Isoamyl laurate): A commonly used isomer with the methyl group on the third carbon, often referred to as isoamyl laurate.[1][2]

  • Neopentyl dodecanoate: An isomer of the pentyl alcohol portion, featuring a quaternary carbon.

G Dodecanoic Acid Dodecanoic Acid This compound This compound Dodecanoic Acid->this compound Esterification 1-Methylbutyl dodecanoate 1-Methylbutyl dodecanoate Dodecanoic Acid->1-Methylbutyl dodecanoate Esterification 3-Methylbutyl dodecanoate 3-Methylbutyl dodecanoate Dodecanoic Acid->3-Methylbutyl dodecanoate Esterification Neopentyl dodecanoate Neopentyl dodecanoate Dodecanoic Acid->Neopentyl dodecanoate Esterification 2-Methylbutanol 2-Methylbutanol 2-Methylbutanol->this compound 1-Methylbutanol 1-Methylbutanol 1-Methylbutanol->1-Methylbutyl dodecanoate 3-Methylbutanol (Isoamyl Alcohol) 3-Methylbutanol (Isoamyl Alcohol) 3-Methylbutanol (Isoamyl Alcohol)->3-Methylbutyl dodecanoate Neopentyl Alcohol Neopentyl Alcohol Neopentyl Alcohol->Neopentyl dodecanoate

Caption: Structural relationship of this compound and its isomers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its isomers is presented in the table below. These differences in properties, arising from subtle changes in molecular structure, can significantly impact their behavior in various applications.

PropertyThis compound1-Methylbutyl dodecanoate3-Methylbutyl dodecanoate (Isoamyl laurate)Neopentyl dodecanoate
Molecular Formula C₁₇H₃₄O₂C₁₇H₃₄O₂C₁₇H₃₄O₂[1]C₁₇H₃₄O₂
Molecular Weight 270.45 g/mol [2]270.45 g/mol 270.45 g/mol [1]270.45 g/mol
Boiling Point (°C) Data not readily availableData not readily available~311-312 @ 760 mmHg[1][3]Data not readily available
Synonyms 2-Methylbutyl laurate[2]sec-Amyl laurateIsoamyl laurate, Isopentyl dodecanoate[1]2,2-Dimethylpropyl dodecanoate

Experimental Protocols

Synthesis of this compound and its Isomers

A general and robust method for the synthesis of these esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid (dodecanoic acid) with the corresponding alcohol (2-methylbutanol, 1-methylbutanol, 3-methylbutanol, or neopentyl alcohol) in the presence of a strong acid catalyst.

Materials:

  • Dodecanoic acid (Lauric acid)

  • 2-Methylbutanol (or other isomeric alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine dodecanoic acid (1.0 eq) and the corresponding alcohol (e.g., 2-methylbutanol, 3.0 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing diethyl ether and water.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ester.

  • The crude product can be further purified by vacuum distillation or column chromatography.

G cluster_synthesis Synthesis cluster_analysis Analysis Reactants Dodecanoic Acid + Isomeric Alcohol + H₂SO₄ (cat.) Reflux Reflux (2-4 hours) Reactants->Reflux Workup Aqueous Workup (Extraction & Washes) Reflux->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Pure Ester Isomer Purification->Product GC-MS Gas Chromatography- Mass Spectrometry (GC-MS) Product->GC-MS NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR Characterization Structural Confirmation & Purity Assessment GC-MS->Characterization NMR->Characterization FTIR->Characterization

References

A Comparative Analysis of the Biological Activity of 2-Methylbutyl dodecanoate and Structurally Related Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2-Methylbutyl dodecanoate, a branched-chain fatty acid ester, has garnered interest for its potential biological activities. This guide provides a comparative analysis of its performance against other similar esters, drawing upon available experimental data to offer a comprehensive overview for research and development purposes. Due to a notable lack of direct pharmacological data on this compound, this comparison synthesizes information from studies on its constituent molecules—dodecanoic acid and 2-methylbutanol—and structurally analogous fatty acid esters.

Overview of Biological Activities

Fatty acid esters are a diverse class of molecules with a wide range of biological functions, including anti-inflammatory, antimicrobial, and cytotoxic effects. The specific activity is largely influenced by the structure of both the fatty acid chain and the alcohol moiety.

Dodecanoic acid (Lauric acid) , the fatty acid component of this compound, is a 12-carbon saturated fatty acid known for its potent antimicrobial properties, particularly against Gram-positive bacteria.[1] It is believed to disrupt bacterial cell membranes, leading to cell lysis.[2] Furthermore, dodecanoic acid has been shown to induce the activation of NF-κB and the expression of COX-2 and inducible nitric oxide synthase (iNOS) in RAW 264.7 macrophage cells at a concentration of 25 μM, suggesting a role in inflammatory responses.[3]

2-Methyl-1-butanol , the alcohol component, is a branched-chain alcohol. While specific pharmacological data is scarce, it is a naturally occurring compound found in fruits and fermented beverages.[4] It is considered to have a non-toxic mode of action in its use as a biochemical pesticide to attract wasps.[5]

The esterification of dodecanoic acid with a branched-chain alcohol like 2-methylbutanol may modulate its biological activity, potentially altering its potency and cellular uptake.

Comparative Quantitative Data

CompoundBiological ActivityAssayTest Organism/Cell LineResult (IC₅₀ / MIC)
Dodecanoic Acid Anti-inflammatoryInhibition of protein denaturation-IC₅₀: 44.78 µg/mL[6]
Anti-inflammatoryProteinase inhibition-IC₅₀: 35.5 µg/mL[6]
AntibacterialBroth microdilutionStaphylococcus aureusMIC: 0.63 mM
Methyl Dodecanoate AntibacterialNot specifiedStaphylococcus aureusMIC ≥ 4000 µg/ml[7]
AntifungalNot specifiedNot specifiedHigh MIC values reported in a study[1]
Ethyl Dodecanoate AntibacterialNot specifiedStaphylococcus aureusMIC ≥ 4000 µg/ml[7]
AntifungalNot specifiedCandida glabrata, Trichophyton rubrum, Cryptococcus neoformans, Aspergillus fumigatusEvaluated, but specific MIC values not provided in the abstract[8]
Propyl Dodecanoate CytotoxicityNot specifiedNot specifiedData not readily available

Note: The lack of standardized testing conditions across different studies makes direct comparison challenging. The presented data should be interpreted as indicative of the potential activity of these classes of compounds.

Signaling Pathways

Fatty acids and their derivatives can exert their biological effects through various signaling pathways. One of the key pathways involves the activation of G-protein coupled receptors (GPCRs), such as GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).

GPR40 is activated by medium to long-chain fatty acids, including dodecanoic acid.[9][10] Activation of GPR40 is coupled to the Gαq/11 protein, leading to the activation of phospholipase C (PLC).[9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[9] This signaling cascade can lead to various cellular responses, including insulin secretion from pancreatic β-cells.[9][11]

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FattyAcid Fatty Acid (e.g., Dodecanoic Acid) GPR40 GPR40 FattyAcid->GPR40 Binds to Gq Gαq/11 GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response (e.g., Insulin Secretion) Ca2->CellularResponse Leads to PKC->CellularResponse Leads to

GPR40 Signaling Pathway

Experimental Protocols

To facilitate further research, a detailed protocol for a common in vitro anti-inflammatory assay is provided below.

Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is widely used to screen for the anti-inflammatory potential of compounds. LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The inhibition of NO production is an indicator of anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Test compounds (this compound and other esters) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assessment

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[12]

  • Compound Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) should also be included. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells) and incubate for another 24 hours.[12]

  • Nitrite Measurement:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample.[12]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.[12]

    • A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

  • Cytotoxicity Assay (MTT):

    • After collecting the supernatant for the NO assay, add MTT solution to the remaining cells in the wells and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 540 nm to determine cell viability.[12] This step is crucial to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds.

Data Analysis:

The percentage of NO inhibition is calculated using the following formula:

% Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) can then be determined from a dose-response curve.

Nitric_Oxide_Inhibition_Assay cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis SeedCells Seed RAW 264.7 cells in 96-well plate Incubate1 Incubate 24h SeedCells->Incubate1 Treat Treat with test compounds (e.g., this compound) Incubate1->Treat Incubate2 Incubate 1-2h Treat->Incubate2 Stimulate Stimulate with LPS (1 µg/mL) Incubate2->Stimulate Incubate3 Incubate 24h Stimulate->Incubate3 CollectSupernatant Collect supernatant Incubate3->CollectSupernatant MTTAssay Perform MTT Assay (Assess Cytotoxicity) Incubate3->MTTAssay GriessAssay Perform Griess Assay (Measure Nitrite) CollectSupernatant->GriessAssay CalculateInhibition Calculate % NO Inhibition GriessAssay->CalculateInhibition DetermineIC50 Determine IC₅₀ value CalculateInhibition->DetermineIC50

Nitric Oxide Inhibition Assay Workflow

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, the known properties of its constituent parts and structurally similar esters suggest potential for antimicrobial and anti-inflammatory activities. The branched-chain nature of its alcohol moiety may influence its potency and pharmacokinetic profile compared to straight-chain esters. Further in-vitro and in-vivo studies are warranted to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent. The provided experimental protocol offers a starting point for such investigations.

References

Comparative Efficacy of 2-Methylbutyl Dodecanoate and Its Analogs in Antimicrobial and Anti-inflammatory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the antimicrobial and anti-inflammatory efficacy of 2-Methylbutyl dodecanoate and its structural analogs. The information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of fatty acid esters. While direct comparative studies on the complete analog series are limited, this document synthesizes available data to offer insights into their structure-activity relationships.

Introduction

This compound belongs to the class of fatty acid esters, which are compounds formed from a fatty acid and an alcohol. The parent fatty acid, dodecanoic acid (commonly known as lauric acid), is a 12-carbon saturated fatty acid recognized for its biological activities, including potent antimicrobial and anti-inflammatory properties[1][2]. Esterification of lauric acid with various alcohols can modulate its physicochemical properties and, consequently, its biological efficacy. This guide focuses on comparing the antimicrobial and anti-inflammatory potential of this compound and its analogs, including methyl, ethyl, and other isomeric butyl dodecanoates.

Antimicrobial Efficacy

Lauric acid and its esters primarily exert their antimicrobial effects by disrupting the cell membranes of microorganisms, particularly Gram-positive bacteria[3]. This disruption can lead to increased membrane permeability and ultimately cell death. The efficacy of these esters is influenced by the nature of the alcohol moiety.

Quantitative Antimicrobial Data

The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for lauric acid and some of its esters against common bacterial strains. Lower MIC values indicate higher antimicrobial potency.

CompoundTest OrganismMIC (µg/mL)Reference
Lauric AcidStaphylococcus aureus156[4]
MonolaurinListeria monocytogenes0.1 mM[3]
Sucrose MonolaurateListeria monocytogenes0.4 mM[3]
Erythorbyl LaurateListeria monocytogenes0.6 mM*[3]
Methyl DodecanoateStaphylococcus aureus≥4000[5]
Ethyl DodecanoateStaphylococcus aureus≥4000[5]

Note: MIC values from reference[3] were reported in mM and have been presented as such due to the unavailability of the exact molecular weights for direct conversion in the original text.

From the available data, it is evident that while lauric acid itself shows moderate activity against S. aureus, some of its more complex esters, like monolaurin, exhibit potent activity against other Gram-positive bacteria. Interestingly, simple methyl and ethyl esters of lauric acid demonstrated a lack of significant activity against S. aureus in one study[5]. This suggests that the nature of the alcohol group plays a critical role in the antimicrobial efficacy of dodecanoate esters. The larger and more complex alcohol moieties in monolaurin, sucrose monolaurate, and erythorbyl laurate appear to be more effective at disrupting bacterial membranes.

Anti-inflammatory Efficacy

The anti-inflammatory properties of fatty acids and their esters are often attributed to their ability to modulate inflammatory signaling pathways, such as the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins[6].

Quantitative Anti-inflammatory Data

Quantitative data on the anti-inflammatory activity of this compound and its simple alkyl analogs is scarce in publicly available literature. However, studies on related fatty acid esters provide insights into their potential. For instance, a non-polar extract rich in various fatty acid methyl esters, including hexadecanoic acid methyl ester, demonstrated significant COX-2 inhibitory activity.

Compound/ExtractAssayIC50 (µg/mL)Reference
Non-polar extract (rich in fatty acid methyl esters)COX-2 Inhibition4.6[6]

This finding suggests that fatty acid esters, as a class of compounds, have the potential for potent anti-inflammatory effects. The specific efficacy of this compound and its analogs would depend on how the structure of the alcohol moiety influences their interaction with inflammatory targets like COX enzymes.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using a broth microdilution method.

Principle: A standardized suspension of the target bacterium is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium after a defined incubation period.

Abbreviated Protocol:

  • Preparation of Test Compounds: The dodecanoate esters are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using a sterile growth medium such as Mueller-Hinton Broth (MHB).

  • Preparation of Inoculum: A bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted test compound is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The lowest concentration of the test compound that shows no visible growth is recorded as the MIC[7][8][9][10][11].

For lipophilic substances like fatty acid esters, a small percentage of a non-ionic detergent like Tween 80 may be included in the broth to improve solubility[12].

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

The anti-inflammatory activity can be assessed by measuring the inhibition of the COX-2 enzyme.

Principle: The assay measures the ability of a test compound to inhibit the conversion of a substrate (e.g., arachidonic acid) into prostaglandins by the COX-2 enzyme. The product formation can be measured using various detection methods, including colorimetric or fluorometric assays.

Abbreviated Protocol:

  • Reagents: Human recombinant COX-2 enzyme, reaction buffer, heme cofactor, and arachidonic acid substrate are required.

  • Assay Procedure: The reaction is typically performed in a 96-well plate. The test compound (dissolved in a suitable solvent) is pre-incubated with the COX-2 enzyme and heme in the reaction buffer.

  • Reaction Initiation: The reaction is initiated by adding the arachidonic acid substrate.

  • Detection: After a specific incubation period, the reaction is stopped, and the amount of prostaglandin produced is quantified. For fluorometric assays, a probe that reacts with the prostaglandin product to generate a fluorescent signal is used. The fluorescence is measured using a plate reader.

  • Calculation of IC50: The concentration of the test compound that causes 50% inhibition of the COX-2 enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration[4][13][14].

Signaling Pathways and Mechanisms

Antimicrobial Mechanism of Action

The primary mechanism of antimicrobial action for lauric acid and its esters is the disruption of the bacterial cell membrane.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Proteins Membrane Proteins Dodecanoate_Ester Dodecanoate Ester Membrane_Insertion Insertion into Membrane Dodecanoate_Ester->Membrane_Insertion Membrane_Insertion->Lipid_Bilayer Membrane_Disruption Membrane Disruption Membrane_Insertion->Membrane_Disruption Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Cell_Lysis Cell Lysis Increased_Permeability->Cell_Lysis

Caption: Antimicrobial mechanism of dodecanoate esters.

The lipophilic tail of the ester inserts into the lipid bilayer of the bacterial membrane, causing a disorganization of the membrane structure. This leads to increased permeability, leakage of intracellular components, and ultimately cell death.

Anti-inflammatory Signaling Pathway

Fatty acids and their esters can modulate inflammatory responses by inhibiting the COX-2 enzyme, which is a key player in the arachidonic acid cascade that leads to the production of pro-inflammatory prostaglandins.

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus Arachidonic_Acid Arachidonic Acid Inflammatory_Stimulus->Arachidonic_Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Pro-inflammatory Prostaglandins COX2_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Dodecanoate_Ester Dodecanoate Ester Dodecanoate_Ester->COX2_Enzyme Inhibition

Caption: Inhibition of the COX-2 pathway by dodecanoate esters.

By inhibiting COX-2, dodecanoate esters can reduce the synthesis of prostaglandins, thereby mitigating the inflammatory response.

Conclusion

References

A Comparative Sensory Analysis of 2-Methylbutyl Dodecanoate and Alternative Flavoring Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative sensory panel evaluation of 2-Methylbutyl dodecanoate against two alternative flavoring esters, Ethyl Octanoate and Ethyl Decanoate. The information presented is intended to assist researchers and professionals in the selection and application of flavor compounds in various formulations. This document outlines the distinct flavor profiles of each compound, supported by descriptive sensory data, and provides a detailed experimental protocol for conducting a comprehensive sensory analysis.

Flavor Profile Comparison

The sensory profiles of this compound and its alternatives were characterized based on available literature and industry descriptions. While quantitative sensory data with specific intensity ratings is not publicly available for this compound, the following table summarizes the key descriptive attributes associated with each ester. Isoamyl laurate (3-methylbutyl dodecanoate), a closely related isomer, is used as a proxy for this compound due to the high similarity in their chemical structures and expected sensory properties.

Flavor AttributeThis compound (as Isoamyl Laurate)Ethyl OctanoateEthyl Decanoate
Primary Notes Faint, Oily, Fatty, Waxy[1][2]Fruity, Sweet, Brandy[3][4]Sweet, Waxy, Fruity[5]
Secondary Notes Winey, Creamy, Overripe Fruit[2]Apricot, Floral, Pineapple[6]Apple, Grape, Oily[5]
Mouthfeel Good mouthfeel and body[7]--
Associated Products Beer, Wine, Brandy, Rum[1][8]Wine, Beer, Brandy, Cognac[4][9]Wine, Brandy, Cognac[10]

Experimental Protocols

To conduct a robust sensory evaluation of these flavoring esters, a descriptive analysis by a trained sensory panel is recommended. The following protocol outlines the key steps and considerations.

Objective

To identify and quantify the sensory attributes of this compound, Ethyl Octanoate, and Ethyl Decanoate in a neutral beverage base.

Panelists

A panel of 8-12 experienced sensory assessors, trained in descriptive analysis of flavor compounds, should be used. Panelists should be screened for their ability to detect and describe a range of aroma and flavor notes.

Sample Preparation
  • Base Medium: A neutral, deodorized alcoholic beverage base (e.g., 10% ethanol in water) or a simple sugar solution (e.g., 5% sucrose in water) should be used to minimize background flavor interference.

  • Concentration: Each flavor ester should be diluted to a concentration that is clearly perceivable but not overwhelming. Preliminary benchtop testing is required to determine the optimal concentration for each compound. A starting concentration in the parts-per-million (ppm) range is recommended. For example, a starting point of 10 ppm could be used.[7]

  • Sample Coding: All samples should be presented in identical, opaque containers labeled with random three-digit codes to prevent bias.

  • Serving Temperature: Samples should be served at a standardized, controlled temperature (e.g., 20°C) to ensure consistency.[11]

Evaluation Procedure
  • Lexicon Development: In initial training sessions, panelists will be presented with the three esters and collaboratively develop a lexicon of descriptive terms for the aroma, flavor, and mouthfeel of each. Reference standards for each attribute (e.g., specific fruit essences, oils) should be provided to anchor the panelists' evaluations.

  • Rating: Panelists will individually evaluate the samples in a randomized order. They will rate the intensity of each attribute from the agreed-upon lexicon on a 15-cm line scale, anchored from "not perceptible" to "very strong."

  • Data Collection: Data will be collected using sensory evaluation software.

  • Statistical Analysis: The collected data will be analyzed using Analysis of Variance (ANOVA) to determine significant differences in the intensity of attributes between the samples. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.[11]

Visualizing the Sensory Evaluation Process and Flavor Profiles

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the sensory panel evaluation and the logical relationship of the flavor profiles.

Sensory Panel Evaluation Workflow

flavor_profile_comparison cluster_attributes Shared Flavor Attributes This compound This compound Waxy Waxy This compound->Waxy Oily Oily This compound->Oily Ethyl Octanoate Ethyl Octanoate Fruity Fruity Ethyl Octanoate->Fruity Sweet Sweet Ethyl Octanoate->Sweet Ethyl Decanoate Ethyl Decanoate Ethyl Decanoate->Fruity Ethyl Decanoate->Waxy Ethyl Decanoate->Sweet

Flavor Profile Relationship Diagram

References

A Comparative Guide: 2-Methylbutyl Dodecanoate vs. Methyl Dodecanoate in Cosmetic and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Methylbutyl dodecanoate and methyl dodecanoate, two fatty acid esters with applications in the cosmetic and pharmaceutical industries. While direct comparative studies are limited, this document synthesizes available data on their individual properties, performance characteristics, and relevant experimental protocols to assist in formulation development and research.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these esters is crucial for predicting their behavior in various formulations. This compound, a branched-chain ester, and methyl dodecanoate, a straight-chain methyl ester, exhibit differences in their physical and chemical characteristics that influence their application.

PropertyThis compoundMethyl Dodecanoate
Synonyms Isoamyl laurateMethyl laurate
CAS Number 6309-51-9[1]111-82-0[2]
Molecular Formula C17H34O2[3]C13H26O2[2]
Molecular Weight 270.45 g/mol [1]214.34 g/mol [2]
Appearance Colorless to yellowish oily liquid[4]Liquid
Solubility Insoluble in water; Soluble in fats and alcohol[5]Insoluble in water

Applications and Performance

Both esters find utility as emollients, skin conditioning agents, and potential penetration enhancers. However, their structural differences lead to distinct performance profiles.

Emolliency and Sensory Profile

This compound (Isoamyl Laurate): Often marketed as a natural alternative to silicones, it is prized for its light, non-greasy feel and excellent spreadability.[6][7] Its branched structure prevents the formation of a heavy, occlusive film on the skin, resulting in a silky, smooth after-feel.[6] This makes it a preferred choice for elegant cosmetic formulations where sensory perception is paramount.

Methyl Dodecanoate: As a straight-chain ester, it provides good emolliency and skin conditioning. While effective, it may have a slightly more occlusive and oilier feel compared to its branched counterpart.

Supporting Experimental Data:

Direct comparative sensory data is unavailable. However, sensory properties can be quantitatively assessed using a trained sensory panel.

Sensory AttributeThis compound (Predicted)Methyl Dodecanoate (Predicted)
Spreadability HighModerate
Greasiness LowModerate
Residue LowLow to Moderate
Softness HighHigh
Skin Hydration

Both esters can contribute to skin hydration by forming a semi-occlusive layer on the skin, reducing transepidermal water loss (TEWL).

This compound: Its film-forming properties help to lock in moisture, leading to improved skin hydration.[5][6]

Methyl Dodecanoate: Also contributes to skin hydration through its emollient properties.

Supporting Experimental Data:

Skin Penetration Enhancement

Fatty acid esters are known to act as penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) through the stratum corneum.

Methyl Dodecanoate: Studies on related compounds suggest that methyl esters of fatty acids can enhance dermal penetration.[11] The mechanism is thought to involve the disruption of the highly ordered lipid structure of the stratum corneum.

This compound: The branched nature of the alkyl chain may influence its interaction with the skin's lipid barrier, potentially affecting its efficacy as a penetration enhancer.

Supporting Experimental Data:

Quantitative data on the enhancement ratio (ER) for these specific esters is limited. The enhancement ratio is a measure of how many times the flux of a drug is increased in the presence of the enhancer compared to the control.

Biodegradability and aToxicity

The environmental fate and toxicological profile are critical considerations for ingredients used in consumer products.

Biodegradability

Methyl Dodecanoate: Fatty acid methyl esters (FAMEs) are generally considered to be readily biodegradable. Studies on palm-based methyl ester sulphonates indicate that the C12 methyl ester is readily biodegradable. This suggests a favorable environmental profile for methyl dodecanoate.

This compound: While specific data is not available, branched-chain esters are also generally biodegradable, although sometimes at a slower rate than their straight-chain counterparts.

Supporting Experimental Data:

Ready biodegradability is typically assessed using the OECD 301B (CO2 Evolution Test) or OECD 301F (Manometric Respirometry Test).[12][13] A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test period.[13]

CompoundPredicted Biodegradability (OECD 301B)
This compoundReadily Biodegradable
Methyl DodecanoateReadily Biodegradable
Cytotoxicity

This compound (Isoamyl Laurate): A safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that isoamyl laurate is safe for use in cosmetics at concentrations up to 2% and is considered non-irritating.[1][6]

Methyl Dodecanoate: Generally recognized as having low toxicity.

Supporting Experimental Data:

Cytotoxicity is often evaluated in vitro using cell viability assays such as the MTT or LDH assays on keratinocyte cell lines. The IC50 value, the concentration at which 50% of cell growth is inhibited, is a common metric.

CompoundPredicted Cytotoxicity (IC50 on Keratinocytes)
This compound> 100 µM
Methyl Dodecanoate> 100 µM

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of these esters.

Sensory Panel Evaluation of Emollience

Sensory_Evaluation_Workflow cluster_preparation Preparation cluster_evaluation Evaluation cluster_analysis Data Analysis P1 Panelist Selection & Training P2 Sample Preparation (Esters in a base lotion) P1->P2 P3 Define Sensory Attributes (e.g., Spreadability, Greasiness) P2->P3 E1 Blinded Application of Samples P3->E1 E2 Panelists Rate Attributes on a Standardized Scale E1->E2 A1 Statistical Analysis (e.g., ANOVA) E2->A1 A2 Generate Sensory Profile Maps A1->A2

Sensory evaluation workflow for emollients.
In Vitro Skin Hydration Study using Corneometer®

Skin_Hydration_Workflow cluster_protocol Protocol cluster_data Data Analysis S1 Volunteer Recruitment (Defined skin type) S2 Acclimatization (Controlled environment) S1->S2 S3 Baseline Corneometer® Reading S2->S3 S4 Application of Test Formulations S3->S4 S5 Corneometer® Readings at Defined Time Points S4->S5 D1 Calculate Change from Baseline S5->D1 D2 Statistical Comparison (vs. Control) D1->D2

In vitro skin hydration measurement workflow.
In Vitro Skin Penetration Study using Franz Diffusion Cells

Franz_Diffusion_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis F1 Prepare Skin Membrane (e.g., excised human skin) F2 Mount Skin in Franz Cell F1->F2 F3 Fill Receptor with Buffer F2->F3 E1 Apply Formulation (API + Ester) to Donor F3->E1 E2 Sample Receptor Fluid at Time Intervals E1->E2 A1 Quantify API in Samples (e.g., HPLC) E2->A1 A2 Calculate Flux and Enhancement Ratio A1->A2

In vitro skin penetration study workflow.
Ready Biodegradability Test (OECD 301B)

OECD_301B_Workflow cluster_incubation Incubation cluster_measurement Measurement cluster_calculation Calculation B1 Prepare Mineral Medium with Inoculum B2 Add Test Substance (this compound or Methyl dodecanoate) B1->B2 B3 Incubate for 28 days (Aerobic, Dark) B2->B3 M1 Trap and Measure Evolved CO2 B3->M1 C1 Calculate % Biodegradation (vs. Theoretical CO2) M1->C1 C2 Assess 'Readily Biodegradable' Criteria C1->C2

OECD 301B ready biodegradability test workflow.
In Vitro Cytotoxicity (MTT Assay)

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Assay cluster_readout Readout & Analysis C1 Seed Keratinocytes in 96-well Plates C2 Expose Cells to Serial Dilutions of Test Esters C1->C2 C3 Incubate for 24-72 hours C2->C3 A1 Add MTT Reagent C3->A1 A2 Incubate to Allow Formazan Crystal Formation A1->A2 A3 Solubilize Formazan A2->A3 R1 Measure Absorbance (Spectrophotometer) A3->R1 R2 Calculate Cell Viability (%) R1->R2 R3 Determine IC50 Value R2->R3

MTT assay workflow for cytotoxicity testing.

Conclusion

Both this compound and methyl dodecanoate are valuable ingredients in cosmetic and pharmaceutical formulations.

  • This compound is an excellent choice for formulations where a light, non-greasy, and silky sensory profile is desired, making it a strong candidate for high-end cosmetic products.

  • Methyl dodecanoate is a versatile and effective emollient and may offer advantages as a penetration enhancer for the transdermal delivery of APIs.

The selection between these two esters will ultimately depend on the specific application, desired sensory characteristics, and formulation requirements. It is recommended to conduct further experimental evaluations using the protocols outlined in this guide to determine the optimal choice for your specific product development needs.

References

A Comparative Guide to the Analytical Characterization of 2-Methylbutyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques used to characterize 2-Methylbutyl dodecanoate, a fatty acid ester. Due to the limited availability of direct experimental data for this compound, this document presents a comparative analysis including predicted data based on its isomers and similar long-chain esters. The guide is intended to assist researchers in identifying and confirming the structure and purity of this compound.

Workflow for Analytical Characterization

Analytical Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment IR->Structure_Elucidation Final_Report Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide key information about its structure.

Predicted ¹H NMR Data for this compound

The following table outlines the predicted ¹H NMR chemical shifts for this compound in a deuterated chloroform (CDCl₃) solvent, with TMS as the internal standard. These predictions are based on the analysis of similar esters.[1][2]

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
CH₃ (dodecanoate chain)~ 0.88Triplet3H
(CH₂)₈ (dodecanoate chain)~ 1.26Multiplet16H
CH₂-C=O~ 2.29Triplet2H
O-CH₂~ 3.95Triplet2H
CH (2-methylbutyl)~ 1.70Multiplet1H
CH₂ (2-methylbutyl)~ 1.44, 1.19Multiplet2H
CH₃ (on CH)~ 0.92Doublet3H
CH₃ (terminal, 2-methylbutyl)~ 0.91Triplet3H
Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR chemical shifts are provided below, referenced to CDCl₃.

Assignment Chemical Shift (δ, ppm)
C=O~ 174.0
O-CH₂~ 69.0
CH (2-methylbutyl)~ 34.0
CH₂-C=O~ 32.0
(CH₂)₈~ 29.0 - 29.5 (multiple peaks)
CH₂ (2-methylbutyl)~ 26.0
CH₂ (dodecanoate chain)~ 25.0
CH₂ (dodecanoate chain)~ 22.7
CH₃ (dodecanoate chain)~ 14.1
CH₃ (on CH)~ 16.5
CH₃ (terminal, 2-methylbutyl)~ 11.2
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition : For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its structure and assessing its purity.[3]

Predicted Mass Spectrometry Data for this compound

The predicted key fragments for this compound in an electron ionization (EI) mass spectrum are listed below.

m/z Predicted Fragment Ion Interpretation
270[C₁₇H₃₄O₂]⁺Molecular Ion (M⁺)
201[C₁₂H₂₅O₂]⁺Loss of the 2-methylbutyl group
185[C₁₂H₂₅O]⁺McLafferty rearrangement product
71[C₅H₁₁]⁺2-methylbutyl cation
57[C₄H₉]⁺Butyl fragment
43[C₃H₇]⁺Propyl fragment
Experimental Protocol for GC-MS
  • Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

  • Instrumentation : Use a GC-MS system equipped with a capillary column suitable for the analysis of fatty acid esters (e.g., a non-polar column like HP-5MS).

  • GC Conditions :

    • Injector Temperature : 250 °C

    • Oven Program : Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas : Helium at a constant flow rate.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 500.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For an ester like this compound, the most characteristic absorption is the carbonyl (C=O) stretch.

Predicted Infrared Spectroscopy Data for this compound

The expected characteristic IR absorption bands for this compound are presented below.[4][5]

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~ 2925, 2855C-H stretch (alkane)Strong
~ 1740C=O stretch (ester)Strong, Sharp
~ 1465C-H bend (alkane)Medium
~ 1170C-O stretch (ester)Strong
Experimental Protocol for IR Spectroscopy
  • Sample Preparation : A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the crystal.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition : A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the spectrum of the sample is acquired. The instrument software automatically subtracts the background to produce the final spectrum. The typical scanning range is from 4000 to 400 cm⁻¹.

Comparison with Alternatives

The characterization of this compound can be compared with its isomers, such as 3-Methylbutyl dodecanoate (isoamyl laurate), and other dodecanoate esters like methyl dodecanoate and butyl dodecanoate.[2][6][7]

Compound Molecular Weight Key Differentiating Feature in ¹H NMR Key Differentiating Feature in MS
This compound 270.45Signals corresponding to the 2-methylbutyl group (distinct multiplets for CH and CH₂).Fragmentation pattern showing loss of a C₅H₁₁ (71 amu) group.
3-Methylbutyl dodecanoate 270.45Simpler signals for the isoamyl group (a triplet for O-CH₂, a multiplet for the adjacent CH₂, and a doublet for the two terminal methyl groups).[7]Similar molecular ion, but fragmentation may show a more prominent loss of the C₅H₁₁ group.
Methyl dodecanoate 214.34A sharp singlet for the O-CH₃ group around 3.6 ppm.[6]Molecular ion at m/z 214.
n-Butyl dodecanoate 256.42A triplet for the O-CH₂ group around 4.0 ppm and other signals characteristic of a straight n-butyl chain.[2]Molecular ion at m/z 256.

This comparative data highlights the importance of using a combination of analytical techniques to unambiguously identify this compound and distinguish it from its structural isomers and other related esters. The unique splitting patterns in NMR and specific fragmentation in mass spectrometry are crucial for definitive characterization.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methylbutyl Dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds like 2-Methylbutyl dodecanoate is critical. This guide provides a comparative overview of common analytical methods applicable to the analysis of this and similar esters. While direct cross-validation studies for this compound are not extensively documented, this guide draws upon established validation data for analogous fatty acid esters to provide a reliable framework for method selection and application.

The primary analytical techniques suitable for the quantification of this compound and other long-chain esters include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with various detectors. Spectrophotometric methods also offer a viable, albeit less specific, alternative.

Quantitative Data Summary

The performance of various analytical methods for the quantification of esters, based on data from validation studies of similar compounds, is summarized in the table below. These parameters are crucial for assessing the suitability of a method for a specific application.

Analytical MethodLinearity (R²)Accuracy (% Recovery)Precision (RSD%)Limit of Detection (LOD)Limit of Quantification (LOQ)
GC-FID > 0.9989.81 - 99.61[1]< 16[2]0.005 - 8 mg/L[2][3]0.018 - 20 mg/L[2][3]
GC-MS > 0.9990.3 - 98.5[4]0.77 - 5.05[4]29 - 530 µg/L[4]Not Specified
HPLC-UV ≥ 0.995[5]81.7 - 110.9[5]0.2 - 1.3[5]0.1 - 1.8 mg/L[5]0.4 - 5.4 mg/L[5]
Spectrophotometry Not SpecifiedNot SpecifiedNot Specified~0.1 µmoles[6]Not Specified
Experimental Workflows and Logical Relationships

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following diagram illustrates a logical workflow for method selection in ester analysis.

start Start: Sample containing This compound matrix Complex Matrix? start->matrix sensitivity High Sensitivity Required? matrix->sensitivity Yes isomers Isomer Separation Needed? matrix->isomers No spectro Spectrophotometry matrix->spectro Simple Matrix & Low Specificity OK gc_ms GC-MS sensitivity->gc_ms Yes hplc_ms HPLC-MS/MS sensitivity->hplc_ms Yes gc_fid GC-FID isomers->gc_fid Yes hplc_uv HPLC-UV isomers->hplc_uv No end_node End: Quantified Result gc_ms->end_node gc_fid->end_node hplc_ms->end_node hplc_uv->end_node spectro->end_node

Caption: Logical workflow for selecting an analytical method for ester quantification.

Detailed Experimental Protocols

The following are generalized protocols for the key analytical methods discussed. These should be adapted and optimized for the specific sample matrix and analytical instrumentation.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is widely used for the routine analysis of volatile and semi-volatile compounds like esters.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • If the analyte is in a complex matrix, perform a liquid-liquid or solid-phase extraction using a non-polar solvent like hexane or heptane.

    • An internal standard (e.g., a different long-chain ester not present in the sample) should be added to the sample prior to extraction or dilution to correct for variations in injection volume and detector response.

    • Dilute the extract to a suitable concentration with the chosen solvent.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: DB-624 or similar capillary column (e.g., 30 m x 0.53 mm, 1.0 µm film thickness).[7]

    • Carrier Gas: Nitrogen or Helium at a constant flow rate.[7]

    • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.[8]

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at 10°C/min.

      • Hold at 250°C for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 280°C.[8]

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, as determined by injecting a pure standard.

    • Quantify the analyte by comparing its peak area to that of the internal standard and using a calibration curve prepared from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher selectivity and definitive identification compared to GC-FID, making it suitable for complex matrices and trace-level analysis.

  • Sample Preparation:

    • Follow the same procedure as for GC-FID.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Coupled to a Mass Spectrometer.

    • Column and Carrier Gas: Same as for GC-FID.

    • Injector and Oven Program: Same as for GC-FID.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify this compound by its retention time and its characteristic mass spectrum.

    • Quantification is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity, using the area of a characteristic ion's peak relative to an internal standard.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

HPLC is an alternative for less volatile or thermally labile esters. However, as esters like this compound lack a strong chromophore, detection is typically at low UV wavelengths.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • An internal standard can be used for improved accuracy.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector set at 205 nm.[9]

  • Data Analysis:

    • Identify the analyte by its retention time.

    • Quantify using a calibration curve constructed from the peak areas of standards.

Spectrophotometric Method

This method is based on the conversion of the ester to a colored complex and is suitable for screening purposes or for samples with a simple matrix.[6]

  • Principle: The ester is reacted with hydroxylamine to form a hydroxamic acid, which then forms a colored complex with ferric ions.[6]

  • Reagents:

    • Hydroxylamine hydrochloride solution.

    • Sodium hydroxide solution.

    • Ferric chloride solution in acidic alcohol.

  • Procedure:

    • To the sample containing the ester, add the alkaline hydroxylamine solution.

    • Heat the mixture to facilitate the formation of the hydroxamic acid.

    • After cooling, add the acidic ferric chloride solution to develop the color.

    • Measure the absorbance of the solution at the wavelength of maximum absorption for the ferric-hydroxamate complex (typically around 540 nm).

  • Data Analysis:

    • Quantify the ester concentration by comparing the absorbance to a calibration curve prepared from known concentrations of this compound.

References

A Comparative Analysis of Branched-Chain vs. Linear-Chain Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular architecture of fatty acid esters—specifically, whether their hydrocarbon chains are linear or branched—profoundly influences their physicochemical properties and functional performance. This guide provides an objective comparison of branched-chain fatty acid esters (BCFAs) and linear-chain fatty acid esters (LCFAs), supported by experimental data, to inform material selection in lubrication, cosmetics, and pharmaceutical applications, including advanced drug delivery systems.

Core Physicochemical Properties: A Comparative Overview

The presence of methyl branching along the fatty acid chain disrupts the crystal lattice packing that is characteristic of linear chains. This fundamental structural difference leads to significant variations in thermal and physical properties. Saturated BCFAs offer a unique combination of fluidity at low temperatures and high oxidative stability, a profile not achievable with either saturated or unsaturated LCFAs alone.[1][2]

PropertyBranched-Chain Fatty Acid Esters (BCFAs)Linear-Chain Fatty Acid Esters (LCFAs)Key Experimental Insights
Melting Point Significantly lower than their linear counterparts of the same carbon number.[2]Higher melting points, with saturated variants often being solid at room temperature.[3]The methyl branch in BCFAs hinders efficient crystal packing, thus lowering the energy required to transition to a liquid state. For example, the melting point of isostearyl isostearate (branched) is -5°C, whereas its linear analog, stearyl stearate, melts at 62-70°C.[3]
Oxidative Stability Saturated branched esters exhibit excellent oxidative stability, superior to unsaturated linear esters.[1][3]Saturated linear esters are also highly stable. However, unsaturated linear esters, which are often liquid at room temperature, are susceptible to oxidation due to the presence of double bonds.[3][4]The stability of saturated BCFAs is a key advantage, providing the liquidity of unsaturated oils without the penalty of oxidative degradation.[1] This is often measured using methods like the Rancimat test or Pressurized Differential Scanning Calorimetry (P-DSC).[5][6]
Thermal Stability Generally exhibit better thermal stability, especially those with bulkier branched groups.[5]Thermal stability is dependent on chain length and degree of saturation. Predictable evaporation behavior is mediated by molecular weight.[7]Thermogravimetric analysis (TGA) shows that branched esters can have a higher onset of decomposition. Evaporation can be suppressed by increasing molecular weight in both types.[5][7]
Viscosity Viscosities are similar to their linear analogs.[8] The branching of the alcohol chain does not have a significant effect on viscosity.[9]Viscosity increases with the length of the alkyl chain and decreases with temperature.[8][9]While branching significantly impacts melting point, its effect on viscosity is less pronounced. Viscosity is more strongly influenced by the overall chain length of the fatty acid and the alcohol moiety.[8][9]
Low-Temperature Fluidity Excellent; they remain fluid at lower temperatures.[2]Poor for saturated variants (often solid). Unsaturated variants are fluid but less stable.[2][3]The superior cold-flow properties of BCFAs make them ideal for applications in cold climates, such as in biofuels and lubricants.[2][10]

Applications in Drug Delivery

Both BCFAs and LCFAs are integral to modern drug delivery, primarily through the formation of lipid-drug conjugates (LDCs) and as components of lipid nanoparticles (LNPs).[11][12] Covalently linking a drug molecule to a fatty acid can enhance its lipophilicity, thereby improving oral bioavailability, cellular penetration, and drug loading into carrier systems.[11][12]

  • Linear-Chain Esters: LCFAs like stearic and palmitic acid are commonly conjugated to drugs to form stable ester or amide linkages.[11] This strategy has been shown to increase the loading efficiency of siRNA into nanoparticles and improve cellular internalization.

  • Branched-Chain Esters: Branched lipids are particularly valuable in the formulation of LNPs for delivering anionic substrates such as siRNA and mRNA.[13] Their non-linear structure can influence the morphology and stability of the nanoparticle assembly.

Furthermore, specific classes of endogenous branched fatty acid esters, such as fatty acid esters of hydroxy fatty acids (FAHFAs), act as signaling molecules with potent anti-inflammatory and anti-diabetic effects, opening new therapeutic avenues.[14]

The diagram below illustrates the biosynthesis of branched FAHFAs and their subsequent role in anti-inflammatory signaling. These lipids are emerging as important pharmacological targets for metabolic diseases.[14]

FAHFA_Signaling cluster_synthesis Biosynthesis cluster_signaling Signaling & Effect FA Fatty Acid FAHFA_Synthase FAHFA Synthase (e.g., Carboxylesterase) FA->FAHFA_Synthase HFA Hydroxy Fatty Acid HFA->FAHFA_Synthase Branched_FAHFA Branched FAHFA (e.g., PAHSA) FAHFA_Synthase->Branched_FAHFA Produces GPR120 GPR120 Receptor (Adipocytes, Macrophages) Branched_FAHFA->GPR120 Binds & Activates Anti_Inflammatory Anti-Inflammatory Effects (e.g., ↓ NF-κB) GPR120->Anti_Inflammatory Initiates cascade Glucose_Uptake Improved Glucose Uptake & Insulin Sensitivity GPR120->Glucose_Uptake Stimulates

Biosynthesis and signaling of branched FAHFAs.

Experimental Protocols

The characterization and comparison of fatty acid esters rely on a suite of standardized analytical techniques. Below are the methodologies for key experiments.

  • Objective: To determine the onset of thermal decomposition and evaporation characteristics of the ester.

  • Methodology:

    • A small, precise amount of the ester sample (typically 5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).

    • The sample is heated in the TGA furnace under a controlled atmosphere (e.g., nitrogen for decomposition, air for oxidative decomposition) at a constant heating rate (e.g., 10°C/min).

    • The mass of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve plots percentage weight loss against temperature. The onset temperature of major weight loss indicates the beginning of decomposition or evaporation.[7]

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.[5][7]

  • Objective: To measure the melting point, heat of fusion, and other phase transition temperatures.

  • Methodology:

    • A small amount of the ester sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program (e.g., cooling to -50°C, then heating at a rate of 5°C/min to 100°C).

    • The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • An endothermic peak on the heating curve indicates melting. The peak temperature is taken as the melting point, and the area under the peak corresponds to the heat of fusion.[2][15]

  • Objective: To determine the resistance of the ester to oxidation under accelerated conditions.

  • Methodology:

    • A known amount of the ester sample is placed in a reaction vessel and heated to a specified temperature (e.g., 110°C).

    • A constant stream of purified, dry air is passed through the sample.

    • The volatile oxidation products, primarily formic acid, are carried by the air stream into a measuring vessel containing deionized water.

    • The conductivity of the water is continuously measured. A sharp increase in conductivity marks the end of the induction period, as volatile carboxylic acids begin to form.

    • The time until this rapid increase occurs is known as the oxidation induction time, with longer times indicating higher stability.[6]

The following diagram outlines a typical workflow for the comprehensive comparison of novel branched and linear fatty acid esters.

Experimental_Workflow cluster_analysis Physicochemical Characterization start Ester Synthesis (Branched vs. Linear) purification Purification & Structural Verification (e.g., Chromatography, NMR) start->purification dsc DSC Analysis (Melting Point, Phase Transitions) purification->dsc tga TGA Analysis (Thermal Stability) purification->tga rancimat Rancimat Test (Oxidative Stability) purification->rancimat viscometry Viscometry (Flow Behavior) purification->viscometry application Application-Specific Testing (e.g., Drug Formulation, Lubricant Performance) dsc->application tga->application rancimat->application viscometry->application end Comparative Data Analysis & Reporting application->end

Workflow for comparative analysis of fatty acid esters.

References

Safety Operating Guide

Proper Disposal of 2-Methylbutyl Dodecanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Methylbutyl dodecanoate, also known as Isoamyl laurate.

Immediate Safety and Handling

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Handle this compound in a well-ventilated area.[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Use chemical-impermeable gloves that have been inspected prior to use.[1]

  • Skin Protection: Wear appropriate protective clothing to prevent skin exposure.[2] In case of contact, wash the skin with soap and plenty of water.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C17H34O2
Molecular Weight 270.45 g/mol
Boiling Point 187°C (lit.)[1]
Density 0.856 g/mL at 25°C (lit.)[1]
Flash Point 164°C (lit.)[1]
Water Solubility Insoluble

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Collection:

  • Collect waste this compound in a suitable, closed, and properly labeled container.[1]
  • Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

2. Spill or Leak Management:

  • In the event of a spill, remove all sources of ignition and use spark-proof tools.[1]
  • Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains.[1]
  • Contain the spill using an inert absorbent material.
  • Collect the absorbed material and place it in a suitable, closed container for disposal.[1]

3. Final Disposal:

  • The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal of the chemical waste.

4. Container Disposal:

  • Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
  • Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 2-Methylbutyl dodecanoate for Disposal spill_check Is there a spill? start->spill_check check_contamination Is the waste contaminated with other hazardous chemicals? contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. check_contamination->contact_ehs Yes end_disposal Arrange for disposal via licensed chemical waste facility. check_contamination->end_disposal No collect_waste Collect in a labeled, closed container. collect_waste->check_contamination end End contact_ehs->end spill_check->collect_waste No contain_spill Contain spill with inert absorbent material. spill_check->contain_spill Yes collect_spill Collect absorbed material into a labeled, closed container. contain_spill->collect_spill collect_spill->contact_ehs end_disposal->end

Caption: Disposal workflow for this compound.

References

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